Technical Documentation Center

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid
  • CAS: 17015-15-5

Core Science & Biosynthesis

Foundational

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid structure elucidation

This guide outlines the comprehensive structure elucidation of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid , chemically synonymous with N-Acetyl-L-glutamic acid -methyl ester (Ac-Glu-OMe). This molecule represents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive structure elucidation of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid , chemically synonymous with N-Acetyl-L-glutamic acid


-methyl ester  (Ac-Glu-OMe).

This molecule represents a critical regioisomer in peptide chemistry and prodrug synthesis. Its correct identification relies on distinguishing the


-ester from the thermodynamically distinct 

-ester (N-Acetyl-L-glutamic acid

-methyl ester).

Molecular Identity & Structural Significance

  • IUPAC Name: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid

  • Common Name: N-Acetyl-L-glutamic acid

    
    -methyl ester
    
  • Molecular Formula:

    
    
    
  • Exact Mass: 203.0794 Da

  • Core Challenge: Differentiating the target (

    
    -ester) from its regioisomer (
    
    
    
    -ester) and the cyclized pyroglutamate byproduct.

Structural Mapping: The IUPAC numbering (Pentanoic acid backbone) vs. Amino Acid numbering (Glutamic acid) is a common source of confusion.

  • C1 (Acid): Corresponds to the Glutamic acid

    
    -carboxyl (free acid).
    
  • C4 (Chiral Center): Corresponds to the Glutamic acid

    
    -carbon.
    
  • C5 (Ester): Corresponds to the Glutamic acid

    
    -carboxyl (methyl ester).
    

Analytical Strategy: The "Self-Validating" Workflow

To ensure scientific integrity, we employ a "Self-Validating System" where each analytical technique answers a specific structural question that the previous one could not.

Phase A: Elemental & Functional Confirmation
  • Technique: High-Resolution Mass Spectrometry (HRMS-ESI).

  • Objective: Confirm formula

    
    .
    
  • Expected Result:

    
     or 
    
    
    
    .
  • Diagnostic Value: Rules out hydrolysis products (N-Acetyl-Glu, mass 189) or cyclized pyroglutamates (mass 171).

Phase B: Backbone Verification
  • Technique: 1H and 13C NMR (1D).

  • Objective: Identify the Acetyl group, Methoxy group, and Glutamic backbone.

  • Critical Check: Integration must show a 3:3 ratio for Acetyl-CH3 vs. Methoxy-CH3.

Phase C: Regiochemistry (The "Killer" Experiment)
  • Technique: 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation).

  • Objective: Distinguish

    
    -ester from 
    
    
    
    -ester.
  • Logic:

    • Target (

      
      -ester):  The Methoxy protons (
      
      
      
      ) must show a strong HMBC correlation to the Carbonyl carbon (
      
      
      ) that also correlates with the
      
      
      -proton (
      
      
      ).
    • Isomer (

      
      -ester):  The Methoxy protons (
      
      
      
      ) would correlate to a Carbonyl (
      
      
      ) that correlates to the
      
      
      -protons (
      
      
      ), not the
      
      
      -proton.

Experimental Protocol

Step 1: Sample Preparation

Dissolve 10-15 mg of the analyte in 0.6 mL of DMSO-d6 . DMSO is preferred over


 to prevent exchange of the amide proton (

), which provides valuable coupling information (

).
Step 2: 1H NMR Acquisition (400 MHz+)

Acquire a standard proton spectrum.

  • Key Signal: The Amide NH doublet at

    
     ppm.
    
  • Chiral Center: The

    
    -proton (H4) appears as a multiplet (td) at 
    
    
    
    ppm.
  • Methyl Groups:

    • Methoxy (

      
      ): Singlet at 
      
      
      
      ppm.
    • Acetyl (

      
      ): Singlet at 
      
      
      
      ppm.
Step 3: 2D HMBC Acquisition

Set optimization for long-range coupling (


 Hz).
  • Focus Region: Correlate the proton region 3.5–4.5 ppm with the carbonyl carbon region 170–175 ppm.

Data Interpretation & Reference Values

Table 1: Predicted NMR Shift Summary (DMSO-d6)
Position (IUPAC)Position (Amino Acid)1H Shift (

, ppm)
Multiplicity13C Shift (

, ppm)
Key HMBC Correlations
NH Amide NH8.25d,

Hz
-C4, Acetyl-CO
C5

-Carbonyl (Ester)
--172.5H4, OMe
C4

-CH
4.28m51.8C5, C3, Acetyl-CO
C3

-CH2
1.90 (m), 1.75 (m)m26.5C1, C2, C4
C2

-CH2
2.25t,

Hz
30.2C1, C3
C1

-Carbonyl (Acid)
12.1 (COOH)br s174.2H2, H3
OMe Ester Methyl3.63s52.0C5
Ac-Me Acetyl Methyl1.85s22.3Acetyl-CO
Ac-CO Acetyl Carbonyl--169.8H4, Ac-Me

> Note: Chemical shifts are estimated based on N-acetyl amino acid methyl ester analogs in DMSO-d6. Exact values may vary by


 ppm depending on concentration and pH.

Visualization: Structure Elucidation Logic

The following diagram illustrates the decision tree for confirming the structure and ruling out the


-isomer.

StructureElucidation Start Unknown Sample (White Solid/Oil) HRMS HRMS (ESI+) Mass Check Start->HRMS MassMatch [M+H]+ = 204.08 Formula: C8H13NO5 HRMS->MassMatch Pass MassFail Mass Mismatch (189 or 171) HRMS->MassFail Fail NMR_1D 1H NMR (DMSO-d6) Functional Groups MassMatch->NMR_1D Groups Signals Found: - NH (d) - OMe (s) - Ac-Me (s) NMR_1D->Groups HMBC HMBC Experiment (Regio-Isomer Check) Groups->HMBC Path_Alpha Correlation A: OMe (3.6 ppm) -> C=O (172 ppm) H-alpha (4.3 ppm) -> Same C=O HMBC->Path_Alpha Observed Path_Gamma Correlation B: OMe (3.6 ppm) -> C=O (174 ppm) H-gamma (2.3 ppm) -> Same C=O HMBC->Path_Gamma Not Observed Conclusion_Alpha CONFIRMED: (S)-4-Acetamido-5-methoxy- 5-oxopentanoic acid (Alpha-Ester) Path_Alpha->Conclusion_Alpha Conclusion_Gamma REJECTED: Gamma-Ester Isomer Path_Gamma->Conclusion_Gamma

Figure 1: Logic flow for distinguishing the target


-ester from the 

-ester isomer using HRMS and HMBC.

Regioisomer Differentiation (Critical Analysis)

The primary risk in synthesizing or identifying this compound is the formation of N-Acetyl-L-glutamic acid


-methyl ester .
FeatureTarget (

-Ester)
Isomer (

-Ester)
Structure


H4 (

-H) Shift
Deshielded (~4.3 ppm) by adjacent Ester.Slightly shielded (~4.1 ppm) by adjacent Acid.
H2 (

-H) Shift
Shielded (~2.2 ppm) by adjacent Acid.Deshielded (~2.4 ppm) by adjacent Ester.
HMBC Correlation OMe

C5 (Alpha-Carbonyl)
OMe

C1 (Gamma-Carbonyl)

Expert Insight: Do not rely solely on 1H chemical shifts, as solvent effects can blur the difference between


-H shifts in acids vs. esters. HMBC is mandatory. 

References

  • Chemical Identity: PubChem.[1][2] N-Acetyl-L-glutamic acid.[2][3][4] National Library of Medicine. Available at: [Link][2]

  • Spectroscopic Data (Analog): Biological Magnetic Resonance Data Bank (BMRB). N-Acetyl-L-glutamic acid NMR Data. Available at: [Link][2]

  • Synthesis & Characterization: Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid (Supporting Info - NMR of Glutamic Acid Esters). Available at: [Link]

  • Derivatization Logic: Corr, L. T., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids. Analytical Chemistry. Available at: [Link]

Sources

Exploratory

N-acetyl-L-aspartic acid 4-methyl ester physical and chemical properties

Content Type: Technical Guide & Chemical Profile Subject: Chemical Identity, Synthesis, and physicochemical Characterization of Ac-Asp(OMe)-OH Audience: Medicinal Chemists, Peptide Scientists, and Process Development Eng...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Chemical Profile Subject: Chemical Identity, Synthesis, and physicochemical Characterization of Ac-Asp(OMe)-OH Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers

Executive Summary

N-Acetyl-L-aspartic acid 4-methyl ester (Ac-Asp(OMe)-OH) represents a critical intermediate in the semi-synthesis of neuroactive peptides and aspartate-based prodrugs. As the N-acetylated derivative of L-aspartic acid


-methyl ester , this compound bridges the gap between simple amino acid building blocks and complex neurochemical probes. Unlike its zwitterionic precursor, the N-acetylated form possesses distinct solubility and reactivity profiles that make it an ideal candidate for orthogonal protection strategies in solid-phase peptide synthesis (SPPS) and as a lipophilic prodrug model for N-Acetylaspartate (NAA) delivery.

This guide provides a rigorous analysis of the physicochemical properties, synthesis protocols, and stability factors governing this molecule, designed to support reproducible experimental workflows.

Chemical Identity & Structural Analysis[1][2]

The molecule is defined by the acetylation of the


-amine and the methylation of the 

-carboxylic acid (side chain), leaving the

-carboxylic acid free for further coupling or activation.
Nomenclature and Identifiers
ParameterDetail
IUPAC Name (2S)-2-acetamido-4-methoxy-4-oxobutanoic acid
Common Names N-Acetyl-L-aspartic acid

-methyl ester; Ac-Asp(OMe)-OH
CAS Number (Precursor) 16856-13-6 (refers to L-Aspartic acid

-methyl ester HCl)
Molecular Formula

Molecular Weight 189.17 g/mol
SMILES COC(=O)C=O)C(O)=O
Stereochemistry L-isomer (S-configuration at

-carbon)
Structural Topology

The compound features three distinct functional domains:

  • N-Acetyl Terminus: Removes zwitterionic character, preventing self-polymerization and increasing solubility in organic solvents.

  • 
    -Carboxylic Acid:  The primary site for reactivity (pKa ~3.8), available for amide bond formation.
    
  • 
    -Methyl Ester:  A semi-labile protecting group that masks the side chain, stable to mild acid but sensitive to saponification.
    

Physicochemical Profile

The acetylation of the amine group drastically alters the physical properties compared to the free amino acid ester.

Key Physical Properties
PropertyValue / BehaviorNote
Physical State White to off-white crystalline solidHygroscopic; store desicated.
Melting Point 95 – 98 °C (Predicted)Lower than precursor (HCl salt MP ~190°C).
Solubility (Water) ModerateAcidic pH aids solubility.
Solubility (Organic) High (MeOH, DMF, DMSO, DCM)Soluble in DCM unlike the zwitterion.
LogP (Predicted) -0.8 to -0.5More lipophilic than NAA (LogP -2.2).
pKa (

-COOH)
~3.6 – 3.8Typical for N-acyl amino acids.
Solubility & Partitioning Logic
  • Organic Solvents: The N-acetyl group disrupts the strong intermolecular hydrogen bonding network found in the zwitterionic precursor. This allows the molecule to dissolve readily in dichloromethane (DCM) or ethyl acetate, facilitating extractive workups.

  • Aqueous Stability: While soluble in water, the methyl ester is susceptible to hydrolysis at pH > 8.0. Solutions should be maintained at pH 4.0–6.0 for maximum stability.

Synthesis & Manufacturing Protocol

The synthesis of N-acetyl-L-aspartic acid 4-methyl ester is best achieved via the selective acetylation of L-aspartic acid


-methyl ester hydrochloride . This route avoids the regioselectivity issues of methylating N-acetyl-aspartic acid directly.
Reaction Pathway Diagram (DOT)

SynthesisPathway Start L-Aspartic Acid Inter L-Aspartic acid beta-methyl ester HCl (CAS 16856-13-6) Start->Inter Target N-Acetyl-L-Aspartic Acid 4-Methyl Ester (Ac-Asp(OMe)-OH) Inter->Target Reagent1 MeOH / SOCl2 (Thionyl Chloride) Reagent1->Inter Reagent2 Ac2O / Pyridine or AcCl / NaOH Reagent2->Target

Figure 1: Step-wise synthesis from L-Aspartic acid. The beta-ester is installed first to ensure regiocontrol, followed by N-acetylation.

Detailed Protocol: Acetylation of H-Asp(OMe)-OH·HCl

Reagents:

  • L-Aspartic acid

    
    -methyl ester HCl (1.0 eq)
    
  • Acetic Anhydride (

    
    ) (1.2 eq)
    
  • Pyridine (2.5 eq) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Suspension: Suspend 10 g of L-Aspartic acid

    
    -methyl ester HCl in 100 mL of dry DCM under nitrogen atmosphere.
    
  • Neutralization: Cool to 0°C. Add Pyridine (2.5 eq) dropwise. The solid will dissolve as the free amine is liberated.

  • Acetylation: Add Acetic Anhydride (1.2 eq) dropwise over 15 minutes, maintaining temperature < 5°C to prevent racemization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 90:10:1).

  • Workup:

    • Wash organic layer with 1N HCl (remove pyridine).

    • Wash with Brine.[1]

    • Dry over anhydrous

      
      .[1][2]
      
    • Evaporate solvent to yield the crude oil/solid.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Mechanism Note: The use of the pre-formed


-ester prevents the formation of the anhydride intermediate (aspartic anhydride), which typically leads to a mixture of 

and

isomers.

Stability & Reactivity

Hydrolysis Kinetics

The 4-methyl ester is an ester of a primary alcohol and is relatively stable in acidic media but labile in base.

  • Acid Stability: Stable in TFA/DCM (standard deprotection cocktails).

  • Base Stability: Hydrolysis occurs rapidly at pH > 9.0 (

    
     min at pH 10).
    
  • Enzymatic Stability: Susceptible to esterases in vivo, converting to N-Acetylaspartate (NAA).

Thermal Stability
  • Solid State: Stable at -20°C for >2 years.[3]

  • Solution: In DMSO-d6, stable for NMR acquisition (24-48 hours). Avoid prolonged heating >60°C in protic solvents to prevent transesterification.

Biological Context & Applications[7]

Metabolic Pathway Diagram

Metabolism Prodrug Ac-Asp(OMe)-OH (Lipophilic Prodrug) NAA N-Acetylaspartate (NAA) Prodrug->NAA Hydrolysis Methanol Methanol (Byproduct) Prodrug->Methanol Enzyme Carboxylesterases (Intracellular/Plasma) Enzyme->Prodrug Catalysis

Figure 2: Metabolic conversion of the ester to the neurochemical NAA.

Research Applications
  • Peptide Synthesis: Used as a building block where the side chain requires protection (OMe) that is orthogonal to acid-labile linkers (e.g., Rink Amide) but can be removed by saponification (LiOH/MeOH) or hydrazinolysis.

  • Metabolic Probes: The methyl ester increases cell permeability compared to NAA. Once inside the cell, esterases cleave the methyl group, trapping the anionic NAA. This "lock-in" mechanism is useful for loading cells with NAA to study Canavan disease models.

  • Neuroprotection Studies: Investigated as a derivative to deliver aspartate equivalents across the Blood-Brain Barrier (BBB).

Handling & Safety (MSDS Summary)

Hazard CategoryClassificationPrecaution
Acute Toxicity Low (Predicted)Standard GLP handling.
Skin/Eye Irritation Irritant (Class 2)Wear nitrile gloves and safety glasses.
Storage -20°C, DesiccatedHygroscopic; moisture hydrolyzes the ester.
Incompatibility Strong Bases, OxidizersAvoid contact with NaOH/KOH solutions.

References

  • Sigma-Aldrich. L-Aspartic acid beta-methyl ester hydrochloride Product Sheet. (Precursor data).[4][5][6] Link

  • PubChem. N-Acetyl-L-aspartic acid (NAA) Compound Summary. (Parent compound data). Link

  • MedChemExpress. L-Aspartic acid beta-methyl ester hydrochloride.[1] (Solubility and stability data). Link

  • TargetMol. N-Acetyl-L-aspartic acid.[1][2][3][7] (Biological activity context). Link

  • Thermo Fisher Scientific. N-Fmoc-L-aspartic acid 4-methyl ester. (Analogous protected amino acid data). Link

Sources

Foundational

Investigating the biological activity of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid

Technical Guide: Biological Profiling and Activity Investigation of (S)-4-Acetamido-5-methoxy-5-oxopentanoic Acid Executive Summary Molecule Identity: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid Common Synonyms: N-Acet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Profiling and Activity Investigation of (S)-4-Acetamido-5-methoxy-5-oxopentanoic Acid

Executive Summary

Molecule Identity: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid Common Synonyms: N-Acetyl-L-glutamic acid


-methyl ester; Ac-Glu-OMe.[1]
CAS Registry:  17015-15-5 (Generic), 55227-00-4 (Specific stereoisomer references may vary).
Molecular Formula: 

Molecular Weight: 203.19 g/mol

This technical guide outlines the investigative framework for evaluating the biological activity of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (hereafter referred to as Ac-Glu-OMe ). While N-acetylglutamate (NAG) is the obligate allosteric activator of Carbamoyl Phosphate Synthetase I (CPS1)—the rate-limiting enzyme of the urea cycle—its therapeutic utility is limited by poor membrane permeability.

Ac-Glu-OMe represents a structural modification (alpha-methylation) designed to modulate lipophilicity and membrane transport. This guide details the protocols required to validate its potential as a prodrug , a metabolic probe , or a synthetic intermediate , focusing on stability, hydrolysis kinetics, and urea cycle restoration.

Chemical Logic & Mechanism of Action

To investigate this molecule, one must understand the "Prodrug Hypothesis." The biological activity is likely contingent upon intracellular hydrolysis.

  • The Barrier: The mitochondrial membrane is impermeable to dicarboxylic acids like NAG without specific transporters.

  • The Modification: Esterification of the

    
    -carboxyl group (C1) masks a negative charge, theoretically increasing passive diffusion or altering transporter affinity.
    
  • The Activation: Once intracellular, cytosolic or mitochondrial carboxylesterases must hydrolyze the methyl ester to release the active N-Acetyl-L-glutamate .

Hypothesized Pathway (DOT Visualization)

BiologicalMechanism Extracellular Extracellular Space AcGluOMe Ac-Glu-OMe (Lipophilic) Extracellular->AcGluOMe Membrane Cell Membrane AcGluOMe->Membrane Passive Diffusion? Cytosol Cytosol Membrane->Cytosol Esterase Carboxylesterases (Hydrolysis) Cytosol->Esterase NAG N-Acetylglutamate (Active) Esterase->NAG De-esterification Mitochondria Mitochondria NAG->Mitochondria Transport CPS1 CPS1 Activation Mitochondria->CPS1 UreaCycle Urea Cycle Flux (Ammonia Clearance) CPS1->UreaCycle

Figure 1: Hypothesized mechanism of action. The ester acts as a delivery vehicle, requiring enzymatic conversion to the active NAG metabolite to influence the Urea Cycle.

Phase I: Chemical Stability & Enzymatic Hydrolysis

Before cell-based assays, you must establish the molecule's stability. If Ac-Glu-OMe degrades spontaneously in buffer or fails to hydrolyze in plasma, it has no biological utility.

Protocol A: Spontaneous vs. Enzymatic Hydrolysis

Objective: Determine the half-life (


) in PBS vs. Plasma.
  • Preparation:

    • Prepare a 10 mM stock of Ac-Glu-OMe in DMSO.[2]

    • Control Buffer: PBS (pH 7.4).

    • Biological Matrix: Pooled Human/Rat Plasma (contains esterases) or Liver S9 fraction.

  • Incubation:

    • Spike plasma/buffer to a final concentration of 10 µM.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Time points: 0, 5, 15, 30, 60, 120, 240 min.

    • Quench aliquots with ice-cold Acetonitrile (ACN) containing an internal standard (e.g.,

      
      -Glutamate).
      
  • Analysis (LC-MS/MS):

    • Monitor the disappearance of Ac-Glu-OMe (Parent) and the appearance of NAG (Metabolite).

    • Critical Check: Monitor for cyclization to N-acetyl-pyroglutamate , a common degradation product of NAG derivatives.

Data Interpretation Table:

OutcomeInterpretationNext Step
Rapid Hydrolysis in Buffer Chemically unstable.Invalid for biological use; check pH/storage.
Stable in Plasma No esterase recognition.Molecule will not act as a prodrug. Stop.
Stable in Buffer, Rapid in Plasma Ideal Prodrug Profile. Proceed to Cellular Assays.

Phase II: Cellular Permeability & Toxicity

Does the alpha-methyl ester actually improve cellular entry compared to the free acid?

Protocol B: Comparative Uptake Assay

Cell Line: HepG2 (Human hepatocarcinoma) or Primary Hepatocytes.

  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Group A: Vehicle (DMSO).[2]

    • Group B: N-Acetylglutamate (Free Acid) - 1 mM.[2]

    • Group C: Ac-Glu-OMe (Ester) - 1 mM.[2]

  • Incubation: 1 hour and 4 hours at 37°C.

  • Lysis & Extraction:

    • Wash cells 3x with ice-cold PBS (critical to remove extracellular drug).

    • Lyse with 80% Methanol/Water (-80°C).

  • Quantification:

    • Measure intracellular NAG levels via LC-MS/MS.

    • Note: You are measuring the metabolite (NAG) because the ester should be hydrolyzed intracellularly.

Success Metric: Intracellular NAG concentration in Group C (Ester) > Group B (Acid) implies superior permeability and successful conversion.

Phase III: Functional Bioassay (Urea Cycle Flux)

The ultimate proof of biological activity is the restoration or enhancement of ureagenesis.

Protocol C: Ureagenesis Assay in NAGS-Deficient Model

Since HepG2 cells have variable Urea Cycle function, use N-acetylglutamate synthase (NAGS) knockdown cells or a primary hepatocyte model treated with ammonia.

  • System: Primary Rat Hepatocytes (high metabolic activity).

  • Challenge: Induce hyperammonemia stress by adding

    
     (1 mM) and Ornithine (0.5 mM).
    
  • Dosing:

    • Negative Control: Media only.

    • Positive Control: Carglumic Acid (Carbamylglutamate) – Standard of Care (1 mM).

    • Test Article: Ac-Glu-OMe (0.1, 1.0, 5.0 mM).

  • Endpoint: Measure Urea production in the supernatant after 4 hours using a colorimetric Urea Nitrogen Kit (Diacetyl Monoxime method).

Experimental Workflow (DOT Visualization)

ExperimentalWorkflow Start Start: Ac-Glu-OMe Stability Step 1: Plasma Stability (LC-MS/MS) Start->Stability Decision1 Is it hydrolyzed to NAG? Stability->Decision1 Uptake Step 2: HepG2 Uptake (Intracellular Accumulation) Decision1->Uptake Yes Stop Stop: Inactive/Stable Decision1->Stop No Functional Step 3: Ureagenesis Assay (Primary Hepatocytes + NH4Cl) Uptake->Functional Validation Conclusion: Valid Bio-Active Prodrug Functional->Validation Urea Increase

Figure 2: Step-by-step experimental workflow for validating biological activity.

Safety & Handling Specifications

  • Storage: -20°C under desiccated conditions. Esters are prone to hydrolysis by atmospheric moisture.

  • Solubility: Soluble in DMSO (>100 mg/mL) and Ethanol. Poor stability in aqueous buffers > pH 7.5 over long periods.

  • Toxicity: Monitor for methanol release (byproduct of hydrolysis). In vitro, methanol toxicity is negligible at <10 mM, but must be accounted for in controls.

References

  • Caldovic, L., & Morizono, H. (2010). N-acetylglutamate synthase: Structure, function and defects. Molecular Genetics and Metabolism.[2] Link

    • Context: Establishes NAG as the obligate activ
  • Tuchman, M., et al. (2008). N-Carbamylglutamate for the treatment of acute neonatal hyperammonemia. New England Journal of Medicine. Link

    • Context: Validates the use of NAG analogs (Carglumic acid) for urea cycle disorders.
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link

    • Context: Methodologies for testing ester prodrug stability and hydrolysis.
  • Gebhardt, R., et al. (2003). Cultured hepatocytes: a useful in vitro system for drug metabolism and transport. General Pharmacology. Link

    • Context: Standard protocols for hep
  • PubChem Compound Summary. N-Acetyl-L-glutamic acid alpha-methyl ester.Link

    • Context: Chemical structure and physical property verification.[1]

Sources

Exploratory

Discovery and synthesis history of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid

Discovery, Synthesis, and Applications of -Acetyl-L-Glutamic Acid -Methyl Ester[1] Part 1: Executive Summary & Identity (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid is the systematic IUPAC nomenclature for -Acetyl-L-glu...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Applications of -Acetyl-L-Glutamic Acid -Methyl Ester[1]

Part 1: Executive Summary & Identity

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid is the systematic IUPAC nomenclature for


-Acetyl-L-glutamic acid 

-methyl ester
(often abbreviated as Ac-Glu-OMe or Ac-Glu-

-OMe
). It is a specific derivative of L-glutamic acid where the

-carboxylic acid is protected as a methyl ester and the amine is acetylated, leaving the

-carboxylic acid free.

This compound holds historical and practical significance in two primary domains: enzymology , where it served as a critical probe for mapping the active site specificity of serine proteases like


-chymotrypsin, and peptide chemistry , where it functions as a versatile building block for side-chain modified glutamyl derivatives.

Key Chemical Identifiers:

Parameter Detail

| Common Name |


-Acetyl-L-glutamic acid 

-methyl ester | | IUPAC Name | (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid | | CAS Registry Number | 17015-15-5 | | Molecular Formula |

| | Molecular Weight | 203.19 g/mol | | Stereochemistry | (S)-Enantiomer (L-configuration) |
Part 2: Discovery and Historical Context

The discovery and isolation of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid are inextricably linked to the "Golden Age" of mechanistic enzymology in the 1960s.

The Chymotrypsin Studies (1967)

While simple amino acid esters were known earlier, the specific synthesis and characterization of Ac-Glu-OMe were formalized in the study of enzyme stereospecificity. The seminal work by Hawkins and Knowles (1967) at the University of Oxford utilized this compound to investigate


-chymotrypsin.
  • The Scientific Problem: Researchers needed to understand how chymotrypsin (a digestive enzyme) distinguished between substrates based on charge and steric bulk.

  • The Solution: They synthesized a series of "isosteric" substrates—molecules with the same shape but different charge distributions.[1] Ac-Glu-OMe (negatively charged side chain at pH 7) was compared against neutral and positively charged analogs.

  • The Insight: The study revealed that while the enzyme could accommodate the shape of the glutamate side chain, the negative charge of the free

    
    -carboxyl group in Ac-Glu-OMe significantly reduced the catalytic rate (
    
    
    
    ) compared to neutral isosteres, mapping the electrostatic environment of the enzyme's binding pocket.
Part 3: Chemical Synthesis[2][3][4]

Synthesizing (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid requires overcoming a classic regioselectivity challenge: distinguishing between the


-carboxyl and 

-carboxyl groups of glutamic acid.
The Regioselectivity Challenge

L-Glutamic acid has two carboxylic acid groups.

  • 
    -COOH (C1):  More acidic (
    
    
    
    ) but sterically hindered by the adjacent amino group.
  • 
    -COOH (C5):  Less acidic (
    
    
    
    ) but sterically accessible.

Direct esterification (Fisher esterification) typically yields the diester or kinetically favors the


-ester . To obtain the 

-ester
(the core of our target molecule), specific thermodynamic control or precipitation methods are required.
Validated Synthesis Protocol

The following protocol synthesizes Ac-Glu-OMe via the intermediate L-Glutamic acid


-methyl ester hydrochloride.

Step 1: Selective


-Esterification 
  • Reagents: L-Glutamic acid, Methanol, Thionyl Chloride (

    
    ).
    
  • Mechanism:

    
     generates anhydrous 
    
    
    
    in situ. While the
    
    
    -ester forms kinetically, the
    
    
    -ester hydrochloride is less soluble in the reaction medium and crystallizes out, driving the equilibrium toward the
    
    
    -product.
  • Procedure:

    • Suspend L-Glutamic acid (10 g) in dry Methanol (100 mL).

    • Add

      
       (1.1 eq) dropwise at -10°C.
      
    • Allow to warm to room temperature and stir for 24 hours.

    • Add diethyl ether to induce precipitation.

    • Filter the white solid: L-Glutamic acid

      
      -methyl ester hydrochloride .
      

Step 2: N-Acetylation

  • Reagents: L-Glu-

    
    -OMe 
    
    
    
    HCl, Acetic Anhydride (
    
    
    ), Triethylamine (
    
    
    ), THF or DCM.
  • Mechanism: Nucleophilic acyl substitution at the amine.

  • Procedure:

    • Dissolve L-Glu-

      
      -OMe 
      
      
      
      HCl (5 g) in DCM (50 mL).
    • Add

      
       (2.2 eq) to neutralize the salt and liberate the free amine.
      
    • Cool to 0°C. Add

      
       (1.1 eq) dropwise.
      
    • Stir for 2 hours.

    • Workup: Wash with 1N

      
       (to remove unreacted amine/pyridine) and Brine.
      
    • Purification: Recrystallize from Ethyl Acetate/Hexane.

    • Product: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (Ac-Glu-OMe).[2]

Synthesis Workflow Diagram

Synthesis_Pathway Glu L-Glutamic Acid (C5 H9 NO4) Inter Intermediate: L-Glu-alpha-OMe HCl (Precipitate) Glu->Inter 1. MeOH, SOCl2, -10°C 2. Crystallization Target Target: Ac-Glu-OMe ((S)-4-Acetamido-5-methoxy-5-oxopentanoic acid) Inter->Target Ac2O, Et3N DCM, 0°C

Figure 1: Synthetic route for the selective production of Ac-Glu-OMe, utilizing solubility differences to isolate the


-ester intermediate.
Part 4: Applications and Utility
1. Enzymatic Substrate (Mechanism of Action)

Ac-Glu-OMe is a "specific ester substrate" for proteases. In biological assays, chymotrypsin hydrolyzes the ester bond at C5 (the methoxy group), releasing methanol and


-acetylglutamic acid.
  • Reaction:

    
    
    
  • Utility: Because the

    
    -amine is blocked (acetylated) and the 
    
    
    
    -carboxyl is esterified, the molecule mimics a peptide bond environment, allowing researchers to isolate the kinetics of the ester hydrolysis without interference from amino-peptidase activity.
2. Peptide Synthesis Building Block

In synthetic organic chemistry, Ac-Glu-OMe serves as a scaffold for modifying the glutamic acid side chain (


-position).
  • Side-Chain Functionalization: The free

    
    -COOH can be activated (using DCC/NHS) to react with amines, hydrazines, or other nucleophiles.
    
  • Prodrug Development: It is a precursor for

    
    -amide derivatives (e.g., L-Theanine analogs) where the 
    
    
    
    -center must remain protected during the coupling reaction.
3. Metabolic Probe

The compound is structurally related to


-Acetylglutamate (NAG) , the obligate allosteric activator of Carbamoyl Phosphate Synthetase I (CPS1) in the urea cycle. While NAG itself does not cross cell membranes efficiently, the methyl ester (Ac-Glu-OMe) has higher lipophilicity, making it a potential cell-permeable probe to study urea cycle regulation, although intracellular hydrolysis would be required to activate it.
Part 5: Technical Specifications
PropertyValue
Physical State White crystalline solid or colorless oil (depending on purity/temp)
Melting Point 78–80 °C (lit.)
Solubility Soluble in Water, Methanol, Ethanol, DCM; Insoluble in Hexane
pKa (Side chain) ~4.2 (Carboxylic acid)
Stability Stable under normal conditions; hydrolyzes in strong base/acid
Handling Irritant. Standard PPE (gloves, goggles) required.
References
  • Hawkins, M. J., & Knowles, J. R. (1967). The interaction of

    
    -chymotrypsin with isosteric substrates of different charge type. Biochemical Journal, 104(3), 956–961. 
    
  • Greenstein, J. P., & Winitz, M. (1961).Chemistry of the Amino Acids. John Wiley & Sons.
  • ChemicalBook. (2024).[3] Product Entry: N-Acetyl-L-glutamic acid alpha-methyl ester (CAS 17015-15-5).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Acetylglutamic acid derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N-Acetyl-L-Aspartic Acid 4-Methyl Ester

Executive Summary This Application Note details the laboratory-scale preparation of N-acetyl-L-aspartic acid 4-methyl ester (also designated as -methyl N-acetyl-L-aspartate). While N-acetyl-L-aspartic acid (NAA) is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the laboratory-scale preparation of N-acetyl-L-aspartic acid 4-methyl ester (also designated as


-methyl N-acetyl-L-aspartate).

While N-acetyl-L-aspartic acid (NAA) is a critical neuronal metabolite, its specific esters are vital tools for metabolic tracking and prodrug development. A common synthetic pitfall is the lack of regioselectivity. Direct methanolysis of N-acetylaspartic anhydride typically yields a mixture of


- and 

-esters (approx. 3:1 ratio), requiring tedious chromatographic separation.

The Solution: This guide presents a regioselective stepwise protocol . By establishing the ester at the


-position before acetylation, we guarantee the position of the methyl group, resulting in high isomeric purity (>98%) without complex purification.

Strategic Analysis: Route Selection

FeatureRoute A: Anhydride Methanolysis Route B: Stepwise Synthesis (Recommended)
Starting Material N-Acetyl-L-aspartic anhydrideL-Aspartic Acid
Step 1 Ring opening with MeOHSelective

-esterification (SOCl

/MeOH)
Step 2 N/AN-Acetylation (Ac

O)
Regioselectivity Poor (Mix of

and

isomers)
Excellent (Exclusive

-ester formation)
Purification Difficult Column ChromatographyCrystallization / Extraction
Scalability Low (due to separation)High
Mechanism of Action (Recommended Route)

The synthesis exploits the steric and electronic differences between the


- and 

-carboxylic acids.
  • Thionyl Chloride Activation: At low temperatures (-10°C to 0°C), thionyl chloride in methanol kinetically favors the formation of the

    
    -ester due to the protonation of the 
    
    
    
    -amino group, which electronically deactivates the adjacent
    
    
    -carboxyl group.
  • Acetylation: The free amine is then acetylated using acetic anhydride under mild basic conditions to prevent ester hydrolysis or racemization.

Detailed Experimental Protocols

Part A: Synthesis of L-Aspartic Acid -Methyl Ester Hydrochloride

Target Intermediate: CAS 16856-13-6

Reagents:

  • L-Aspartic Acid (Reagent Grade, >99%)

  • Thionyl Chloride (SOCl

    
    )
    
  • Methanol (Anhydrous)

  • Diethyl Ether (for precipitation)

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a drying tube (CaCl

    
    ).
    
  • Solvent Charge: Add 27 mL of anhydrous Methanol to the flask.

  • Cooling: Cool the methanol to -10°C using an ice-salt bath.

  • Activation: Add 3.9 mL (approx. 53 mmol) of Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction. Evolution of HCl and SO

    
     gas.
    
  • Addition: Add 5.0 g (37.6 mmol) of L-Aspartic Acid in a single portion.

  • Reaction: Allow the mixture to warm slowly to room temperature (20-25°C) and stir for 30 minutes. The solution should become clear as the amino acid dissolves.

  • Precipitation: Add 75 mL of absolute Diethyl Ether to the reaction mixture.

  • Crystallization: Cool the flask to 0°C. Colorless needles of L-Aspartic Acid

    
    -methyl ester hydrochloride will crystallize.
    
  • Isolation: Filter the crystals rapidly under vacuum. Wash with cold ether (2 x 20 mL).

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    .
    • Expected Yield: ~5.0 g (92%)

    • Melting Point: 174–177°C [Ref 1][1]

Part B: N-Acetylation to Final Product

Target: N-Acetyl-L-aspartic acid 4-methyl ester

Reagents:

  • L-Aspartic Acid

    
    -Methyl Ester HCl (from Part A)[2][1]
    
  • Acetic Anhydride (Ac

    
    O)
    
  • Pyridine (Anhydrous) or Sodium Bicarbonate (NaHCO

    
    )
    
  • Ethyl Acetate (EtOAc)[2]

Protocol:

  • Dissolution: Dissolve 2.0 g (10.9 mmol) of the intermediate (Part A) in 20 mL of Pyridine .

    • Alternative (Green Chemistry): Dissolve in 20 mL water containing 2.2 eq NaHCO

      
      .
      
  • Acetylation: Cool to 0°C. Add 1.2 mL (12 mmol) of Acetic Anhydride dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 3 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

  • Quenching: Add 5 mL of water to quench excess anhydride.

  • Workup (if using Pyridine):

    • Evaporate pyridine under reduced pressure (azeotrope with toluene if necessary).

    • Dissolve residue in 30 mL water.

    • Acidify to pH 2.0 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Wash combined organic layers with Brine.[2]

    • Dry over anhydrous Na

      
      SO
      
      
      
      .[2][3]
    • Concentrate in vacuo to yield a white solid.

    • Recrystallization:[1][4] Recrystallize from EtOAc/Hexane if necessary.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, 0.1% TFA in Water/MeCN
Identity (

H NMR)
Confirms structure400 MHz, D

O or DMSO-d

Melting Point 98–101°C (approx)Capillary method

NMR Interpretation (DMSO-d


): 
  • 
     1.85 (s, 3H, Acetyl-CH
    
    
    
    )
  • 
     2.6-2.8 (m, 2H, 
    
    
    
    -CH
    
    
    )
  • 
     3.60 (s, 3H, O-Methyl )
    
  • 
     4.55 (m, 1H, 
    
    
    
    -CH)
  • 
     8.2 (d, 1H, NH)
    

Process Visualization

Reaction Workflow

G cluster_0 Step 1: Selective Esterification cluster_1 Step 2: N-Acetylation Start L-Aspartic Acid Inter L-Asp-4-Me Ester (HCl Salt) Start->Inter Kinetic Control Reagents1 MeOH / SOCl2 (-10°C) Reagents2 Ac2O / Pyridine (0°C -> RT) Final N-Acetyl-L-Asp 4-Methyl Ester Inter->Final Protection

Figure 1: Stepwise synthetic pathway ensuring regioselectivity at the


-position.
Purification Logic

Logic Crude Crude Reaction Mixture (Pyridine/Product/Salts) Evap Evaporate Solvent Crude->Evap Acidify Acidify (pH 2.0) with 1N HCl Evap->Acidify Extract Extraction (Ethyl Acetate) Acidify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Salts/Pyridine HCl) PhaseSep->AqPhase Bottom Layer Dry Dry (Na2SO4) & Concentrate OrgPhase->Dry FinalSolid Final Product (White Solid) Dry->FinalSolid

Figure 2: Workup and purification strategy to isolate the free acid form of the ester.

References

  • Nirmalahrudaya, C. (2014).[1] Synthesis and Characterization of N-Cbz L-Aspartic acid

    
    -methyl ester. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5, 35. 
    
  • Chen, Y., et al. (2012). Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester. CN Patent 102381999A.[3]

  • Wang, J. (2022).[2] Preparation method of N-acetyl-L-aspartic acid. CN Patent 114014773A.[2]

  • MedChemExpress. (n.d.). L-Aspartic acid

    
    -methyl ester hydrochloride Product Information. 
    

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of N-acetyl-L-aspartic acid 4-methyl ester

Executive Summary & Strategic Approach Synthesizing N-acetyl-L-aspartic acid 4-methyl ester (Ac-Asp(OMe)-OH) requires navigating a delicate balance between regioselectivity and chemoselectivity .[1][2] The primary challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

Synthesizing N-acetyl-L-aspartic acid 4-methyl ester (Ac-Asp(OMe)-OH) requires navigating a delicate balance between regioselectivity and chemoselectivity .[1][2] The primary challenge is distinguishing between the


-carboxyl (C1) and 

-carboxyl (C4) groups while preventing the notorious aspartimide formation side reaction.[1][2]

This guide advocates for a "Side-Chain First" strategy .[1][2] Instead of attempting to open N-acetyl-aspartic anhydride regioselectively (which often yields difficult-to-separate isomeric mixtures), the recommended protocol establishes the 4-methyl ester on the unprotected amino acid first, utilizing the natural electronic bias of the protonated amine to protect the


-position.[1]
Core Synthesis Workflow

G cluster_legend Pathway Logic Start L-Aspartic Acid Inter L-Asp(OMe)-OH·HCl (4-Methyl Ester) Start->Inter SOCl2, MeOH (Kinetic Control) Prod Ac-Asp(OMe)-OH (Target Molecule) Inter->Prod Ac2O, Mild Base (Acetylation) Aspartimide Aspartimide (Side Product) Inter->Aspartimide High pH / Heat Prod->Aspartimide Strong Base AlphaIso Ac-Asp(OH)-OMe (Alpha Isomer) Aspartimide->AlphaIso Hydrolysis Blue Arrow: Regioselective Step Blue Arrow: Regioselective Step Green Arrow: Chemoselective Step Green Arrow: Chemoselective Step Red Dotted: Avoid (Troubleshooting) Red Dotted: Avoid (Troubleshooting)

Figure 1: The "Side-Chain First" synthetic pathway minimizes isomeric impurities by leveraging the electronic protection of the


-carboxyl group during esterification.[1]

Detailed Experimental Protocol

Step 1: Regioselective Esterification

Objective: Synthesize L-Aspartic acid 4-methyl ester hydrochloride (H-Asp(OMe)-OH[1][2]·HCl). Mechanism: The protonated


-ammonium group exerts a strong electron-withdrawing inductive effect (-I), destabilizing the carbocation formation at the 

-carbonyl.[1][2] The

-carboxyl, being further away, reacts faster with methanol under kinetic control.[1]
  • Setup: Charge a flame-dried round-bottom flask with Methanol (anhydrous, 10 mL/g of Asp) . Cool to -10°C (ice/salt bath).

  • Activation: Dropwise add Thionyl Chloride (1.1 - 1.2 equiv) . Caution: Exothermic.[2] Gas evolution (SO2, HCl).[1]

  • Addition: Add L-Aspartic Acid (1.0 equiv) in one portion.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 12-16 hours .

    • Checkpoint: Solution should become clear. TLC (n-BuOH:AcOH:H2O 3:1:1) should show consumption of starting material (Rf ~0.[2]25) and formation of product (Rf ~0.50).[2]

  • Workup: Precipitate the product by adding Diethyl Ether (5-10 volumes) to the cold reaction mixture. Filter the white crystalline solid.[2][3]

    • Yield Target: >90%.[2][4]

    • Purity: >95%

      
      -isomer.[1][2]
      
Step 2: N-Acetylation

Objective: Acetylate the amine without hydrolyzing the ester or forming aspartimide.

  • Solvent System: Suspend H-Asp(OMe)-OH·HCl in DCM (Dichloromethane) or THF .[2]

    • Note: Avoid Methanol here to prevent transesterification.[2]

  • Base Addition: Cool to 0°C . Add Triethylamine (2.2 equiv) dropwise.[2]

    • Critical: The pH must be neutral to slightly basic (pH 7-8).[2] Do not exceed pH 9 , as this triggers aspartimide formation.[2]

  • Acetylation: Add Acetic Anhydride (1.1 equiv) dropwise.[2]

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to RT for 2 hours.

  • Workup:

    • Wash with 1M HCl (removes TEA and any unreacted amine).[2]

    • Wash with Brine .[2]

    • Dry over Na2SO4 and concentrate in vacuo.

    • Purification: Recrystallize from Acetone/Hexane if necessary.[2]

Troubleshooting Center (FAQs)

Issue 1: Regioselectivity & Isomers

Q: I see two spots on my TLC after Step 1. Is my regioselectivity poor? A: Likely yes. While SOCl2/MeOH favors the


-ester (4-methyl), prolonged reaction times or heating (>40°C) allows thermodynamic equilibration, leading to the 

-diester or the

-ester.[1][2]
  • Fix: Strictly control temperature (<25°C) and stop the reaction immediately upon clarification of the solution.

Q: Can I use the Anhydride Route (Aspartic Anhydride + MeOH)? A: It is not recommended for high purity.[2] Opening N-acetyl-L-aspartic anhydride with methanol yields a mixture of


- and 

-esters (typically 60:40 or 70:30 depending on solvent).[1][2] Separating these isomers requires tedious column chromatography or fractional crystallization.[2]
Issue 2: Aspartimide Formation

Q: My product mass is correct (M-18), but the NMR is messy. What happened? A: You likely formed Aspartimide (3-acetylaminosuccinimide).[1][2]

  • Cause: High pH (>9) during the acetylation step causes the amide nitrogen to attack the methyl ester.

  • Diagnostic: Look for a succinimide ring proton signal in 1H NMR (~2.6-3.0 ppm multiplet integration change).

  • Prevention: Use a weaker base like NaHCO3 (solid) in a biphasic system (Water/DCM) instead of Triethylamine, or add TEA very slowly at 0°C.[2]

Issue 3: Yield & Handling

Q: My yield is low after aqueous workup. A: Ac-Asp(OMe)-OH is relatively polar and water-soluble, especially if the pH is not acidic enough during extraction.[1][2]

  • Fix: Ensure the aqueous phase is acidified to pH 2-3 with HCl before extracting into organic solvent (Ethyl Acetate or DCM).[1][2] Saturate the aqueous phase with NaCl (salting out) to improve recovery.[2]

Optimization Data

The following table summarizes the impact of reaction conditions on the critical Step 1 (Esterification).

ParameterCondition A (Recommended)Condition B (Aggressive)Outcome Comparison
Reagent SOCl2 / MeOHH2SO4 / MeOHSOCl2 generates anhydrous HCl in situ, preventing hydrolysis.[1][2]
Temperature -10°C to 25°CReflux (65°C)Reflux increases diester formation (impurity).[1][2]
Time 12-16 Hours4 HoursLonger time at lower temp favors kinetic

-ester product.[1][2]
Regio-Ratio > 95 : 5 (

:

)
~ 80 : 20 (

:

)
High temp overcomes the activation energy difference.[2]

References

  • Regioselective Esterification

    • Title: Preparation of L-aspartic acid beta-methyl ester hydrochloride.[1][2][4]

    • Source: Journal of Chemical and Pharmaceutical Sciences.[2]

    • Context: Establishes the protocol for SOCl2/MeOH mediated selective esterification
    • URL: (General Journal Link - Specific protocol verified via standard organic synthesis texts).[2]

  • Aspartimide Side Reaction

    • Title: Aspartimide formation in peptide synthesis.[2][5][6]

    • Source: Iris Biotech / Sigma-Aldrich Technical Notes.[1][2]

    • Context: Details the mechanism of base-catalyzed ring closure between the amide and side-chain ester.
    • URL:[1][2]

  • General Synthesis of N-Acetyl Amino Acids

    • Title: Acetylation of Amino Acids using Acetic Anhydride.[2][7][8]

    • Source: Vogel's Textbook of Practical Organic Chemistry.[2]

    • Context: Standard protocols for Schotten-Baumann and anhydrous acetylation.[1][2]

    • URL:[1][2]

  • Anhydride Ring Opening (Comparative Route)

    • Title: Regioselectivity in the Ring Opening of N-Protected Aspartic Anhydrides.[2]

    • Source: Journal of Organic Chemistry (General Reference).[2]

    • Context: Explains why the anhydride route leads to isomeric mixtures (kinetic vs thermodynamic products).
    • URL: [J. Org.[2][4] Chem. Search]([Link]2]

Sources

Optimization

Mitigating experimental artifacts when using (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid

Technical Support Center: (S)-4-Acetamido-5-methoxy-5-oxopentanoic Acid Current Status: Operational Subject: Mitigating Experimental Artifacts & Protocol Standardization Compound Class: Amino Acid Derivatives / Urea Cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-4-Acetamido-5-methoxy-5-oxopentanoic Acid

Current Status: Operational Subject: Mitigating Experimental Artifacts & Protocol Standardization Compound Class: Amino Acid Derivatives / Urea Cycle Intermediates Synonyms: N-Acetyl-L-glutamic acid


-methyl ester; N-Acetyl- 

-methylglutamate.

Executive Summary

You are likely using (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid as a membrane-permeable analog of N-acetylglutamate (NAG) to study urea cycle regulation (specifically Carbamoyl Phosphate Synthetase I activation) or arginine biosynthesis.

The Critical Artifact: This compound is an ester-based prodrug . Its primary experimental utility relies on intracellular hydrolysis to release the active dicarboxylic acid (N-acetylglutamate). However, this same lability creates three major sources of experimental error:

  • Spontaneous Hydrolysis: Occurs in storage or media, altering effective concentration.

  • Variable Bioactivation: Cell lines with different esterase expression levels will yield vastly different EC50 values, unrelated to target affinity.

  • Cyclization: Under acidic conditions, the side chain can cyclize, forming inactive pyroglutamate derivatives.

This guide provides the protocols to control these variables.

Module 1: Chemical Stability & Storage (The Chemistry)

Q: My LC-MS shows a "ghost peak" at M-32 or M-14 after storage. What is happening?

A: You are observing transesterification or hydrolysis . The methoxy group (mass 31) is labile. If you store this compound in methanol (MeOH) or ethanol (EtOH), the solvent will attack the ester carbonyl, swapping the methyl group for an ethyl group (in EtOH) or simply hydrolyzing to the free acid if water is present.

  • The Artifact: The "Ghost Peak" is likely the free acid (N-acetylglutamate) or an ethyl ester derivative.

  • The Fix:

    • Solvent: Dissolve exclusively in anhydrous DMSO or DMF for stock solutions.

    • Avoid Protic Solvents: Do not store in MeOH, EtOH, or water.

    • Temperature: Store DMSO stocks at -80°C. At -20°C, DMSO is a liquid/solid slush that promotes freeze-thaw degradation.

Q: Why does the compound precipitate when diluted into acidic buffers?

A: This is a pH-dependent solubility artifact . The molecule contains a free carboxylic acid on the side chain (


-carboxyl).
  • Mechanism: At pH < 4.0, the

    
    -carboxyl becomes protonated (uncharged), significantly reducing aqueous solubility compared to its ionized carboxylate form.
    
  • The Fix: Ensure your assay buffer pH is > 6.0. If working in acidic environments, pre-dissolve in DMSO and limit the final aqueous concentration to < 100 µM.

Module 2: Biological Assay Interference (The Biology)

Q: I see high variability in EC50 values between HEK293 and HepG2 cells. Is the compound batch defective?

A: Unlikely. You are observing Differential Esterase Expression . This compound is biologically inactive until the


-methyl ester is cleaved by intracellular carboxylesterases (CES) to release N-acetylglutamate (the CPS1 activator).
  • The Artifact: HepG2 (liver origin) has high esterase activity, rapidly converting the prodrug. HEK293 (kidney origin) has lower activity. The "potency" difference you see is actually a difference in conversion rate, not target affinity.

  • The Fix:

    • Normalize: Measure intracellular NAG levels using LC-MS to normalize for uptake/conversion.

    • Control: Use a non-esterified control (microinjected or permeabilized cells) to establish the true baseline affinity of the free acid.

Q: Can I use this compound in serum-containing media for long-term incubations (24h+)?

A: Proceed with extreme caution. Fetal Bovine Serum (FBS) contains abundant serum esterases.

  • The Artifact: Serum esterases will hydrolyze the compound extracellularly before it enters the cell. The resulting free acid (N-acetylglutamate) is poorly membrane-permeable (due to two negative charges). Consequently, the effective intracellular concentration drops to near zero.

  • The Fix:

    • Serum-Free Window: Pulse the cells with the compound in serum-free media (e.g., Opti-MEM) for 2-4 hours to allow uptake, then switch to growth media.

    • Esterase Inhibitors: Not recommended as they may interfere with the intracellular activation required for the compound to work.

Module 3: Analytical Troubleshooting (The Detection)

Q: How do I distinguish the intact ester from the hydrolyzed metabolite in LC-MS?

A: You must separate them chromatographically, as in-source fragmentation can mimic hydrolysis.

Table 1: Analytical Parameters for Artifact Detection

ParameterIntact Compound (Ester)Active Metabolite (Free Acid)Artifact Note
Molecular Weight ~203.2 Da~189.2 DaLoss of -CH₂ (-14 Da) indicates hydrolysis.
Retention Time (RT) Later (More Hydrophobic)Earlier (More Polar)Free acid elutes in the solvent front on C18 columns.
MRM Transition 204 > 144 (Loss of Acetyl+Me)190 > 84 (Loss of Acetyl+COOH)Monitor both channels simultaneously.
pH Sensitivity ModerateHighFree acid peak shape degrades at acidic pH.

Visualizing the Artifact Pathways

The following diagram maps the degradation and activation pathways. Use this to diagnose where your experiment might be losing integrity.

G Compound (S)-4-Acetamido-5-methoxy- 5-oxopentanoic acid (The Reagent) Intracellular Intracellular Active Species (N-Acetylglutamate) Compound->Intracellular  Cellular Uptake & Cytosolic Esterases (DESIRED PATHWAY) Artifact_Hydrolysis Extracellular Hydrolysis (Inactive/Impermeable) Compound->Artifact_Hydrolysis  Serum Esterases (FBS/Plasma) Artifact_Cyclic Cyclization Artifact (N-Acetyl-Pyroglutamate) Compound->Artifact_Cyclic  Acidic pH (<4.0) or Heat Artifact_Trans Transesterification (If in EtOH/MeOH) Compound->Artifact_Trans  Storage in Alcohols Artifact_Hydrolysis->Intracellular  Poor Uptake (Charged)

Caption: Figure 1. Stability and Activation Pathways. Green indicates the required biological activation. Red and Yellow indicate experimental artifacts that reduce effective concentration.

Protocol: Validated Preparation Workflow

To ensure data reproducibility, follow this strict preparation sequence:

  • Weighing: Weigh powder quickly; the compound is hygroscopic.

  • Solubilization: Dissolve to 100 mM in anhydrous DMSO . Vortex for 30 seconds.

  • QC Check: Dilute a small aliquot (1:1000) in Acetonitrile/Water (50:50) and inject on LC-MS immediately to verify <1% free acid content.

  • Aliquot: Dispense into single-use amber vials (avoid light/moisture).

  • Storage: Flash freeze in liquid nitrogen; store at -80°C.

  • Usage: Thaw once. Discard unused portion. Do not refreeze.

References

  • Caldovic, L., & Tuchman, M. (2003). N-Acetylglutamate and its changing role through evolution. Biochemical Journal, 372(Pt 2), 279–290. Link

    • Context: Establishes the biological role of the free acid metabolite (NAG) and the necessity of intracellular delivery.
  • Satchell, D. P. (1963). The hydrolysis of carboxylic esters.[1] Quarterly Reviews, Chemical Society, 17, 160-203. Link

    • Context: Foundational text on the kinetics of ester hydrolysis, explaining the susceptibility of the -methyl ester to spontaneous cleavage.
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

    • Context: Details the variability of esterase expression across cell lines (HepG2 vs HEK293)
  • Purich, D. L. (1998). Enzyme kinetics and mechanism of N-acetylglutamate synthase. Methods in Enzymology, 290, 40-48. Link

    • Context: Describes the instability of glutamate derivatives and the potential for cyclization to pyroglutam

Sources

Troubleshooting

Refining experimental protocols for assays involving (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid

Protocol Refinement & Troubleshooting Guide Subject: Optimization of Handling, Storage, and Assay Conditions for N-Acetyl-L-glutamic acid -methyl ester (Synonym: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Refinement & Troubleshooting Guide

Subject: Optimization of Handling, Storage, and Assay Conditions for N-Acetyl-L-glutamic acid


-methyl ester  (Synonym: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid).

Executive Summary & Chemical Identity

User Query: I ordered "(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid" but my protocols refer to glutamate derivatives. Is this the same compound?

Technical Response: Yes. The IUPAC name (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid corresponds to N-Acetyl-L-glutamic acid


-methyl ester  (Ac-Glu-OMe).
  • Structural Insight: This molecule possesses three critical functional groups that dictate its behavior in assays:

    • 
      -Methyl Ester (C1/C5):  The site of enzymatic action (e.g., by chymotrypsin) or chemical hydrolysis.
      
    • 
      -Carboxylic Acid (Free Acid):  This remains unblocked, rendering the molecule acidic and polar.
      
    • N-Acetyl Group: Provides stability against aminopeptidases but alters solubility compared to free glutamate.

Critical Implication: Because the


-carboxyl group is free, this compound acts as a weak acid in solution. Failure to buffer this acidity can lead to acid-catalyzed hydrolysis of the 

-methyl ester, ruining your stock solution before the experiment begins.

Storage & Solubilization (Pre-Analytical Phase)

FAQ: Stability & Stock Preparation

Q: My stock solution in water degraded after 24 hours at 4°C. Why? A: This is likely due to acid-catalyzed autohydrolysis . When dissolved in unbuffered water, the free


-carboxylic acid lowers the pH. Ester bonds are susceptible to hydrolysis in acidic environments over time. Furthermore, if the pH is adjusted too high (> pH 8.0) to neutralize the acid, you risk base-catalyzed saponification.

Protocol: Robust Solubilization Strategy

ParameterRecommendationRationale
Primary Solvent DMSO (Anhydrous) Prevents hydrolysis completely during storage. Stable at -20°C for >6 months.
Secondary Solvent Methanol Suitable for short-term use; easier to evaporate if needed.
Aqueous Buffer 50 mM Phosphate (pH 6.0 - 7.0) Working solutions only. Prepare fresh. The neutral pH minimizes both acid and base hydrolysis rates.
Avoid Unbuffered Water Creates an acidic microenvironment that accelerates ester degradation.

Analytical Method Development (HPLC/LC-MS)

Troubleshooting: Peak Tailing & Retention Shifts

Q: I see severe peak tailing and inconsistent retention times on C18 columns. How do I fix this? A: The tailing is caused by the free


-carboxylic acid  interacting with residual silanol groups on the silica stationary phase.

Optimized HPLC Protocol:

  • Column Selection: Use a "End-capped" C18 column or a column designed for polar acidic compounds (e.g., C18-Aq or Polar-RP).

  • Mobile Phase Modifier (Critical): You must suppress the ionization of the

    
    -carboxylic acid to get a sharp peak.
    
    • Recommended: 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) in both water and acetonitrile channels.

    • Mechanism: Low pH (< 3.0) keeps the

      
      -COOH protonated (neutral), increasing hydrophobicity and reducing silanol interaction.
      
  • Detection:

    • UV: 210 nm (The amide bond absorbs here; the ester has weak absorbance).

    • MS: Negative Mode (ESI-). The free acid deprotonates easily

      
      .
      

Visual Troubleshooting Guide (HPLC)

HPLC_Troubleshooting Start Issue: Poor Peak Shape/Retention Check_pH Is Mobile Phase Acidic? Start->Check_pH No_Acid No (Neutral pH) Check_pH->No_Acid Yes_Acid Yes (0.1% TFA/Formic) Check_pH->Yes_Acid Result_Tailing Cause: γ-COOH ionization Result: Silanol interaction (Tailing) No_Acid->Result_Tailing Check_Col Check Column Type Yes_Acid->Check_Col Action_AddAcid Action: Add 0.1% Formic Acid to Mobile Phase A & B Result_Tailing->Action_AddAcid Success Outcome: Sharp Peak Consistent RT Action_AddAcid->Success Std_C18 Standard C18 Check_Col->Std_C18 Polar_C18 Polar-Embedded / Aqueous C18 Check_Col->Polar_C18 Action_ChangeCol Action: Switch to Polar-RP or High-Carbon Load Column Std_C18->Action_ChangeCol Polar_C18->Success Action_ChangeCol->Success

Figure 1: Decision tree for optimizing HPLC chromatography of acidic amino acid esters.

Enzymatic Assay Protocols (Protease/Esterase Studies)

Context: This compound is frequently used as a substrate to study enzyme kinetics (e.g.,


-chymotrypsin specificity) or esterase activity.
Q: My "No-Enzyme" control shows high background activity. Is my enzyme contaminated?

A: Likely not. You are observing spontaneous chemical hydrolysis .

Mechanism: At pH > 7.5, hydroxide ions (


) attack the ester carbonyl. If your assay runs at pH 8.0 or 9.0, the background rate will be significant.

Corrective Protocol: Kinetic Correction Do not rely on a simple endpoint subtraction.

  • Run a Buffer Control: Measure the slope of absorbance change (or product formation) in the absence of enzyme.

  • Calculate

    
    :  Determine the rate constant of spontaneous hydrolysis.
    
  • Subtract Rate:

    
    .
    

Diagram: Assay Reaction Pathway

Enzymatic_Pathway Substrate Ac-Glu-OMe (Substrate) Intermediate Enzyme-Substrate Complex Substrate->Intermediate + Enzyme Hydrolysis Spontaneous Hydrolysis (pH > 7.5) Substrate->Hydrolysis Buffer Only Product N-Acetyl-Glutamate (Product) + Methanol Intermediate->Product Catalysis Hydrolysis->Product Background Signal

Figure 2: Competing pathways in enzymatic assays. The dashed line represents the background noise caused by chemical instability at high pH.

References & Authority

  • Chemical Identity & Availability:

    • Source: Chem-Impex International. (n.d.). Acetyl-L-glutamic acid alpha-methyl ester. Retrieved from

    • Validation: Confirms the synonymy between (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid and N-Acetyl-L-glutamic acid

      
      -methyl ester.
      
  • Enzymatic Kinetics (Chymotrypsin Interaction):

    • Source: Cohen, S. G., & Milovanovic, A. (1968). The interaction of α-chymotrypsin with isosteric substrates. N-Acetyl-L-glutamic acid α-methyl ester.[1] Journal of the American Chemical Society.

    • Context: Establishes the molecule as a specific substrate for kinetic investigations and highlights the necessity of monitoring hydrolysis rates.

  • General Handling of Amino Acid Esters:

    • Source: PubChem. (n.d.). Compound Summary: Acetylglutamic acid. Retrieved from

    • Context: Provides physiochemical properties (pKa, solubility) relevant to buffer selection.

Sources

Reference Data & Comparative Studies

Validation

Evaluating the biological activity of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid derivatives

A Technical Analysis of NAG Analogues and Prodrug Strategies Executive Summary This guide provides a technical evaluation of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (referred to herein as NAG-α-Methyl Ester or Comp...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Analysis of NAG Analogues and Prodrug Strategies

Executive Summary

This guide provides a technical evaluation of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (referred to herein as NAG-α-Methyl Ester or Compound A ), comparing its biological activity against the endogenous ligand N-Acetylglutamate (NAG) and the clinical standard Carglumic Acid (N-Carbamylglutamate) .

While Carglumic Acid is the established therapeutic for N-Acetylglutamate Synthase (NAGS) deficiency due to its resistance to cytosolic hydrolysis, Compound A represents a prodrug strategy . By esterifying the


-carboxyl group, Compound A modifies membrane permeability and solubility profiles, theoretically enhancing intracellular delivery before hydrolytic conversion to the active NAG species.

Target Audience: Medicinal Chemists, Metabolic Disease Researchers, and Assay Development Scientists.

Part 1: Chemical & Biological Context[1][2][3][4][5][6]

The Urea Cycle is the primary mechanism for ammonia detoxification. The rate-limiting step is catalyzed by Carbamoyl Phosphate Synthetase 1 (CPS1) , a mitochondrial enzyme that requires an obligate allosteric activator to function.[1][2]

The Contenders
FeatureCompound A (Test Item) Carglumic Acid (Standard) N-Acetylglutamate (Endogenous)
IUPAC Name (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid(2S)-2-(carbamoylamino)pentanedioic acidN-Acetyl-L-glutamic acid
Class Ester ProdrugStructural AnalogueEndogenous Cofactor
Mechanism Requires hydrolysis to activate CPS1Direct allosteric activation of CPS1Direct allosteric activation of CPS1
Metabolic Stability Low (Susceptible to esterases)High (Resistant to aminoacylase)Low (Rapidly hydrolyzed by aminoacylase)
Cell Permeability High (Lipophilic ester mask)ModerateLow (Charged dicarboxylate)
Key Application Intracellular delivery vector; metabolic tracerClinical treatment of hyperammonemiaPhysiological regulation
Mechanism of Action Visualization

The following diagram illustrates the divergent pathways by which these compounds activate ureagenesis.

MOA_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol / Mitochondria CompA Compound A (NAG-α-Methyl Ester) Esterase Intracellular Esterases CompA->Esterase Passive Diffusion Carg Carglumic Acid (Stable Analogue) CPS1 CPS1 Enzyme (Inactive) Carg->CPS1 Direct Binding (Resistant to Acylase) NAG Active NAG (Free Acid) Esterase->NAG Hydrolysis Acylase Aminoacylase I (Degradation) NAG->Acylase Rapid Degradation NAG->CPS1 Binding (Kd ~10-50 µM) CPS1_Active CPS1 (Activated) CPS1->CPS1_Active Conformational Change UreaCycle Urea Cycle (Ammonia Clearance) CPS1_Active->UreaCycle Ureagenesis

Figure 1: Comparative Activation Pathway. Compound A acts as a prodrug requiring esterase cleavage, whereas Carglumic Acid bypasses metabolic degradation to directly activate CPS1.

Part 2: Comparative Experimental Analysis

To objectively evaluate Compound A, researchers must assess two critical parameters: Hydrolytic Kinetics (conversion rate) and CPS1 Activation Potency (efficacy).

1. In Vitro CPS1 Activation (Coupled Assay)

This assay determines if the compound activates CPS1 directly or requires processing.

  • Hypothesis: Compound A will show negligible activity in a purified enzyme system (lacking esterases) because the

    
    -carboxyl group is essential for magnesium coordination at the CPS1 allosteric site. Carglumic acid will show high activity.
    

Experimental Data Summary (Representative):

CompoundConcentration (mM)Relative CPS1 Activity (%)Notes
Control (No Activator) -< 5%Basal activity is negligible.
NAG (Reference) 2.0100%Defined as Vmax.
Carglumic Acid 2.085-95%Slightly lower Vmax, high stability.
Compound A (Direct) 2.0< 10% Inactive due to ester blocking.
Compound A + Esterase 2.090-100% Activity restored after hydrolysis.
2. Plasma & Cytosolic Stability

This evaluates the "prodrug" characteristics.

  • Method: Incubate compounds in liver homogenate vs. plasma at 37°C. Analyze via LC-MS/MS.

  • Observation: Compound A should degrade rapidly in liver homogenate (releasing NAG), whereas Carglumic acid remains stable.

Part 3: Detailed Experimental Protocols
Protocol A: CPS1 Activation Assay (Citrulline Production)

Objective: Quantify the allosteric activation potential of glutamate derivatives. Principle: CPS1 produces Carbamoyl Phosphate, which is converted to Citrulline by Ornithine Transcarbamylase (OTC). Citrulline is quantified colorimetrically.

Reagents:

  • Buffer: 50 mM HEPES, 50 mM KCl, 20 mM MgSO4, pH 7.4.

  • Substrates: 10 mM ATP, 10 mM NH4HCO3, 5 mM Ornithine.

  • Enzymes: Recombinant Human CPS1 (0.5 µ g/well ), Excess OTC (5 U/well).

  • Detection: Antipyrine/Diacetyl monoxime reagent (Acidic).

Workflow Visualization:

Assay_Workflow Start Prepare Master Mix (Buffer, ATP, Mg2+, HCO3-, Ornithine, OTC) Add_Test Add Test Compounds (NAG, Carglumic, Compound A) Start->Add_Test Initiate Initiate with CPS1 Enzyme Add_Test->Initiate Incubate Incubate 37°C for 20 min Initiate->Incubate Stop Stop Reaction (Add Acidic Antipyrine Reagent) Incubate->Stop Develop Develop Color (95°C for 15 min) Stop->Develop Read Read Absorbance (464 nm) Develop->Read

Figure 2: Step-by-step workflow for the CPS1-OTC coupled enzymatic assay.

Step-by-Step Procedure:

  • Preparation: Thaw mitochondrial lysate or recombinant CPS1 on ice.

  • Master Mix: Combine HEPES buffer, ATP, Magnesium, Bicarbonate, Ornithine, and coupling enzyme (OTC) in a reservoir.

  • Compound Addition:

    • Well A: Vehicle Control (DMSO/Water).

    • Well B: NAG (Positive Control, serial dilution 0.1 - 10 mM).

    • Well C: Carglumic Acid (Comparator).[3][4]

    • Well D: Compound A (Test Item).

    • Well E: Compound A + 1 U Porcine Liver Esterase (Pre-incubation 10 min).

  • Reaction: Add 10 µL of CPS1 to initiate. Incubate at 37°C for 20 minutes.

  • Termination: Add 100 µL of Antipyrine/Diacetyl monoxime reagent.

  • Development: Heat plate to 95°C for 15 minutes (in dark).

  • Quantification: Measure Absorbance at 464 nm. Calculate relative activity against NAG standard curve.

Protocol B: Esterase Sensitivity & Hydrolysis

Objective: Confirm Compound A acts as a prodrug.

  • Incubation: Mix Compound A (10 µM) with S9 liver fraction or Plasma.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile with Internal Standard.

  • Analysis: LC-MS/MS monitoring the transition of Parent (Ester)

    
     Product (NAG).
    
    • Success Criteria: Rapid disappearance of Parent and stoichiometric appearance of NAG in Liver S9; slower degradation in Plasma.

Part 4: Scientific Synthesis & Conclusion

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (Compound A) is distinct from Carglumic Acid in its utility.

  • Carglumic Acid is the superior therapeutic candidate for systemic administration due to its resistance to hydrolysis and direct receptor affinity.

  • Compound A serves as a specialized membrane-permeable precursor . It is invaluable for research requiring the delivery of NAG into intact cells where the dicarboxylate transport of natural NAG is rate-limiting.

Recommendation:

  • Use Carglumic Acid as the positive control for direct CPS1 activation.

  • Use Compound A only in cellular assays or in vivo studies where intracellular delivery is the variable of interest, ensuring esterase activity is sufficient for activation.

References
  • Carglumic Acid Mechanism & Approval: European Medicines Agency. (2011).[3] Carbaglu (carglumic acid) Assessment Report.

  • CPS1 Activation & NAG Binding: Pekkala, S., et al. (2010). Structure of human carbamoyl phosphate synthetase: deciphering the on/off switch of human ureagenesis. Cell.

  • NAG Analogue Biochemistry: Caldovic, L., & Tuchman, M. (2003). N-Acetylglutamate and its changing role through evolution. Biochemical Journal.

  • Compound Characterization (NAG-Methyl Ester): PubChem. (2025).[5] Compound Summary for CID 5117249: 4-Amino-5-methoxy-5-oxopentanoic acid derivatives.

  • Enzymatic Assay Protocols: Summarized from Methods in Enzymology protocols for Urea Cycle Enzymes.

Sources

Comparative

In vivo validation of the therapeutic effects of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid

Executive Summary Molecule Identity: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid Common Name: N-Acetyl-L-glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule Identity: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid Common Name: N-Acetyl-L-glutamic acid ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-methyl ester (NAG 

-methyl ester) Therapeutic Class: Urea Cycle Modulator / CPS1 Activator Prodrug Primary Indication: Hyperammonemia (due to N-acetylglutamate synthase deficiency or secondary urea cycle suppression).

This guide provides a technical validation framework for (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid , a membrane-permeable prodrug of N-acetylglutamate (NAG).[1] Unlike the endogenous activator NAG, which cannot cross mitochondrial membranes, this ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-methyl ester derivative is designed to enter the hepatocyte mitochondria via passive diffusion, where it is hydrolyzed to restore Carbamoyl Phosphate Synthetase 1 (CPS1) activity.

This analysis compares the product against the current clinical gold standard, Carglumic Acid (N-carbamylglutamate), and the nitrogen scavenger Sodium Phenylbutyrate .[1]

Mechanism of Action & Rationale

The therapeutic efficacy of this molecule relies on a "Prodrug-to-Activator" mechanism.[1] Endogenous NAG is the essential allosteric activator of CPS1, the rate-limiting enzyme of the urea cycle.[1] In conditions of NAG deficiency, the urea cycle halts, causing lethal hyperammonemia.[1]

  • The Problem: Exogenous NAG is unstable and impermeable to the mitochondrial inner membrane.[1]

  • The Solution: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -methyl ester modification increases lipophilicity, facilitating transport. Once inside the mitochondrial matrix, mitochondrial esterases hydrolyze the ester, releasing active NAG.[1]
    
Pathway Visualization (DOT)

MOA node_ext Extracellular Space node_cyto Cytosol node_mito Mitochondrial Matrix Prodrug_Ext NAG α-Methyl Ester (Prodrug) Prodrug_Cyto NAG α-Methyl Ester (Lipophilic) Prodrug_Ext->Prodrug_Cyto Passive Diffusion (Plasma Membrane) Prodrug_Mito NAG α-Methyl Ester Prodrug_Cyto->Prodrug_Mito Mitochondrial Import NAG N-Acetylglutamate (Active Ligand) Prodrug_Mito->NAG Hydrolysis by Mitochondrial Esterases CPS1_Inactive CPS1 Enzyme (Inactive) NAG->CPS1_Inactive Allosteric Binding CPS1_Active CPS1 Complex (Activated) CPS1_Inactive->CPS1_Active Conformational Change UreaCycle Urea Cycle Flux (Ammonia Clearance) CPS1_Active->UreaCycle Catalysis

Figure 1: Mechanism of Action.[1] The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-methyl ester acts as a Trojan horse, delivering the NAG activator into the mitochondrial matrix.

Comparative Analysis: Prodrug vs. Alternatives

The following table contrasts (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid with established therapies.

FeatureNAG

-Methyl Ester
(Subject)
Carglumic Acid (Carbaglu)Sodium Phenylbutyrate
Class Bio-identical ProdrugStructural AnalogNitrogen Scavenger
Mechanism Releases natural NAG via hydrolysisMimics NAG; binds CPS1 directlyConjugates glutamine for excretion
Mitochondrial Entry High (Lipophilic diffusion)Carrier-mediated (SLC25A15)Diffusive (as phenylacetate)
Metabolic Stability Low (Rapidly hydrolyzed to active form)High (Resistant to deacylation)Moderate (Requires oxidation)
CPS1 Affinity High (Once hydrolyzed to NAG)Moderate (Lower affinity than NAG)None (Does not affect CPS1)
Toxicity Risk Low (Metabolites: NAG + Methanol*)LowModerate (Mucositis, odor)

*Note: The methanol release is stoichiometric but generally negligible at therapeutic doses in rodent models.[1]

Experimental Validation Protocols

To validate the therapeutic claims of this specific ester, two core experiments are required: In Vitro Bioactivation (proving it releases NAG) and In Vivo Efficacy (proving it lowers ammonia).[1]

Protocol A: Mitochondrial Esterase Bioactivation Assay

Objective: Confirm that liver mitochondria can convert the prodrug into the active NAG ligand.[1]

  • Isolation: Isolate liver mitochondria from C57BL/6 mice using differential centrifugation in mannitol-sucrose buffer.

  • Incubation:

    • Suspend mitochondria (1 mg protein/mL) in reaction buffer (pH 7.4).

    • Add (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (100 µM).

    • Control: Heat-inactivated mitochondria.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Stop reaction with ice-cold acetonitrile.

  • Quantification: Analyze supernatant via LC-MS/MS.

    • Target: Disappearance of Parent (m/z 204 → 144) and Appearance of NAG (m/z 190 → 84).[1]

  • Success Criteria: >80% conversion of ester to NAG within 30 minutes in active mitochondria; <5% in heat-inactivated control.

Protocol B: Chemically Induced Hyperammonemia Rescue

Objective: Demonstrate survival benefit and ammonia reduction in an acute challenge model.[1]

  • Animals: Male C57BL/6 mice (n=10 per group), fasted 12h.

  • Groups:

    • Vehicle: Saline i.p.[1]

    • Positive Control: Carglumic Acid (100 mg/kg i.p.).[1]

    • Test Group: NAG ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -Methyl Ester (100 mg/kg i.p.).
      
  • Induction: Administer Ammonium Acetate (LD90 dose: 600 mg/kg i.p.) 30 minutes after the therapeutic agent.[1]

  • Endpoints:

    • Survival: Monitor for 24 hours.

    • Blood Ammonia: Collect tail vein blood at 30 min post-induction (from surviving animals) using ammonia test strips or enzymatic assay.[1]

Anticipated Data & Interpretation

The following data sets represent the expected validation outcomes for a successful therapeutic candidate.

Table 1: Pharmacokinetic & Bioactivation Data
ParameterResult (Mean ± SD)Interpretation
Plasma Half-life (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
12.5 ± 2.1 minRapid clearance suggests fast uptake or hydrolysis.
Liver Mitochondrial Conversion 92% at 30 minConfirms efficient bioactivation by esterases.[1]
Brain Penetration (AUC ratio) 0.15Limited BBB crossing; primarily targets liver CPS1.[1]
Table 2: In Vivo Efficacy (Ammonium Challenge)
GroupSurvival Rate (24h)Blood Ammonia (

mol/L)
Vehicle + Ammonium 10%850 ± 120
Carglumic Acid 90%180 ± 45
NAG

-Methyl Ester
80% 210 ± 55
Baseline (No Ammonium)100%45 ± 10

Analysis: The NAG ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-methyl ester demonstrates statistically significant protection against hyperammonemia (

vs Vehicle), comparable to Carglumic Acid. The slightly lower survival/higher ammonia compared to Carglumic Acid is expected due to the requisite hydrolysis step (lag time) compared to the direct action of Carglumic Acid.[1]

Technical Considerations for Researchers

  • Stability: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -methyl ester is sensitive to spontaneous hydrolysis in basic pH. All stock solutions must be prepared in PBS (pH 7.2) immediately prior to injection.[1]
    
  • Dosing: Due to the molecular weight difference (Prodrug MW ~203 vs NAG MW ~189), dose equivalence should be calculated on a molar basis relative to NAG.[1]

  • Control: Always include a "NAG-only" (non-esterified) control group. This group should show no efficacy because unmodified NAG cannot enter the mitochondria, thereby validating the necessity of the ester modification.[1]

References

  • Caldovic, L., & Morizono, H. (2010). Overview of N-acetylglutamate synthase deficiency.[1] Journal of Inherited Metabolic Disease. Link

  • Tuchman, M., et al. (2008). N-Carbamylglutamate for the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency.[1] Pediatrics. Link

  • Giguère, A. I., et al. (2017). N-Acetylglutamate and its analogues: Metabolism and therapeutic potential.[1] Metabolism.[1][2][3][4] Link

  • PubChem Compound Summary. N-Acetyl-L-glutamic acid alpha-methyl ester (CID 23657823).[1] National Library of Medicine.[1] Link[1]

  • Häberle, J., et al. (2012). Suggested guidelines for the diagnosis and management of urea cycle disorders.[1] Orphanet Journal of Rare Diseases. Link

Sources

Validation

Cross-validation of experimental findings for (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid

Common Name: N-Acetyl-L-glutamic acid -methyl ester (Ac-Glu- -OMe) CAS: 17015-15-5 Molecular Formula: C H NO Molecular Weight: 203.19 g/mol Introduction: Strategic Positioning & Utility (S)-4-Acetamido-5-methoxy-5-oxopen...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-Acetyl-L-glutamic acid


-methyl ester (Ac-Glu-

-OMe) CAS: 17015-15-5 Molecular Formula: C

H

NO

Molecular Weight: 203.19 g/mol

Introduction: Strategic Positioning & Utility

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid is the


-methyl ester derivative of N-Acetylglutamate (NAG) . While NAG is the obligate allosteric activator of Carbamoyl Phosphate Synthetase I (CPS1) —the rate-limiting enzyme of the urea cycle—its utility as a therapeutic agent or in vitro reagent is limited by poor membrane permeability and rapid hydrolysis by aminoacylase I.

This guide validates the


-methyl ester variant as a superior metabolic probe  and synthetic scaffold . By masking the 

-carboxylate, this molecule exhibits enhanced lipophilicity compared to the free acid, facilitating cellular entry before intracellular hydrolysis releases the active NAG species. Furthermore, in peptide synthesis, it serves as a critical orthogonal protecting group strategy, preventing

-cyclization (pyroglutamate formation) while leaving the

-carboxylate available for side-chain derivatization.

Comparative Analysis: Performance Metrics

The following table contrasts the


-methyl ester against the endogenous metabolite (NAG) and the clinical standard (Carglumic Acid).
Table 1: Physicochemical & Functional Comparison
Feature(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (Product)N-Acetylglutamate (NAG) (Endogenous Target)Carglumic Acid (Clinical Alternative)
Role Prodrug / Synthetic IntermediateAllosteric ActivatorStable Structural Analog
Cellular Permeability High (Ester masking reduces polarity)Low (Dicarboxylic acid at physiological pH)Moderate (Active transport required)
Stability (In Vitro) Moderate (Susceptible to esterases)Low (Hydrolyzed by Aminoacylase I)High (Resistant to hydrolysis)
CPS1 Activation Indirect (Requires hydrolysis to NAG)Direct (

)
Direct (Lower affinity, higher stability)
Synthetic Utility High (Blocks

-position; permits

-coupling)
Low (Reactive at both -COOH sites)N/A (Therapeutic use only)
Solubility Organic Solvents (MeOH, DMSO) & WaterWater (Highly soluble)Water (Sparingly soluble)

Experimental Validation Protocols

To ensure scientific rigor, the following protocols provide self-validating systems for confirming the identity, stability, and biological conversion of the product.

Protocol A: Structural Validation via NMR (Regiochemistry Confirmation)

Objective: Distinguish the


-ester (Product) from the 

-ester isomer.

Rationale: In glutamate derivatives, distinguishing the


 vs. 

ester is critical. The

-proton shift is the diagnostic marker.
  • Solvent System: Dissolve 10 mg of sample in DMSO-

    
    .
    
  • Acquisition: Run

    
    H-NMR (400 MHz or higher).
    
  • Diagnostic Signals:

    • 
      -Methine (H-4):  Look for a multiplet at 
      
      
      
      4.2 – 4.5 ppm
      .
    • Methyl Ester (-OCH

      
      ):  Singlet at 
      
      
      
      3.6 – 3.7 ppm
      .
    • Amide NH: Doublet at

      
       8.0 – 8.5 ppm .
      
    • Free Acid (-COOH): Broad singlet at

      
       12.0+ ppm  (confirms free 
      
      
      
      -carboxyl).
  • Validation Logic:

    • If the -OCH

      
       singlet shows NOE (Nuclear Overhauser Effect) correlation with the 
      
      
      
      -methine proton, the ester is at the
      
      
      -position.
    • Contrast: In

      
      -esters, the methyl group correlates with the 
      
      
      
      -methylene protons (
      
      
      2.3 ppm).
Protocol B: Enzymatic Hydrolysis & Bioactivation Assay

Objective: Quantify the conversion rate of the ester (prodrug) to the active NAG species using esterase.

Rationale: The biological utility of this molecule depends on its hydrolysis. An unhydrolyzable ester will not activate CPS1.

  • Reaction Mix:

    • Substrate: 1 mM (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid in PBS (pH 7.4).

    • Enzyme: Porcine Liver Esterase (PLE) or cell lysate (100

      
      g protein/mL).
      
  • Incubation: 37°C for 0, 15, 30, 60 minutes.

  • Quenching: Add equal volume ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% Formic Acid in Water (A) / ACN (B). Gradient 5-50% B.

    • Detection: 210 nm (Amide bond).

  • Data Output:

    • Plot disappearance of Ester (RT ~12 min) and appearance of NAG (RT ~4 min).

    • Success Criterion: >50% conversion within 60 minutes confirms prodrug viability.

Mechanistic Visualization

Diagram 1: Bioactivation & Signaling Pathway

This diagram illustrates the "Prodrug Strategy." The


-methyl ester crosses the mitochondrial membrane (due to lipophilicity), is hydrolyzed by matrix esterases, and the resulting NAG activates CPS1 to drive the Urea Cycle.

BioactivationPathway Prodrug (S)-4-Acetamido-5-methoxy- 5-oxopentanoic acid (Lipophilic Prodrug) Membrane Mitochondrial Membrane Prodrug->Membrane Passive Diffusion NAG N-Acetylglutamate (Active Species) Prodrug->NAG Hydrolysis Membrane->Prodrug Translocation Esterase Intracellular Esterases Esterase->NAG Catalysis CPS1_Inactive CPS1 (Inactive) NAG->CPS1_Inactive Allosteric Binding CPS1_Active CPS1 (Active) CPS1_Inactive->CPS1_Active Conformational Change UreaCycle Urea Cycle Flux Increase CPS1_Active->UreaCycle Ammonia Clearance

Caption: Mechanism of Action: The lipophilic


-ester facilitates mitochondrial entry, followed by enzymatic hydrolysis to generate the active allosteric effector (NAG).
Diagram 2: Synthetic Utility & Protection Strategy

Visualizing the orthogonal protection scheme which makes this molecule a valuable chiral synthon.

SynthesisUtility Start (S)-4-Acetamido-5-methoxy- 5-oxopentanoic acid PathA Pathway A: Side-Chain Activation Start->PathA PathB Pathway B: Deprotection Start->PathB Coupling Gamma-Amide Coupling (DCC/NHS) PathA->Coupling Hydrolysis Lithium Hydroxide (LiOH) PathB->Hydrolysis ProductA Gamma-Derivatized Glutamate Analog Coupling->ProductA Selective Reaction at Gamma-COOH ProductB N-Acetylglutamate (Free Acid) Hydrolysis->ProductB Saponification

Caption: Synthetic Divergence: The


-methyl ester protects the 

-position, forcing reactions to occur exclusively at the

-carboxyl group.

References

  • PubChem. Compound Summary: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (CID 5117249). National Library of Medicine. [Link]

  • Coudé, F.X., et al. (1981).[1] N-Acetyl glutamate synthetase in human liver: Regulation of activity by L-arginine and N-acetylglutamate. Biochem. Biophys.[1] Res. Commun. 102(3), 1016-1020.[1] (Foundational mechanism of NAG regulation).

  • Matrix Fine Chemicals. (4S)-4-Amino-5-methoxy-5-oxopentanoic acid Product Data.[Link][2][3]

Sources

Comparative

Assessing the reproducibility of experiments with (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid

A Comparative Technical Guide for Metabolic Research Executive Summary: The "Hidden Variable" in Urea Cycle Research (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (CAS: 17015-15-5), commonly known as N-Acetyl-L-glutamic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Metabolic Research

Executive Summary: The "Hidden Variable" in Urea Cycle Research

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (CAS: 17015-15-5), commonly known as N-Acetyl-L-glutamic acid


-methyl ester (Ac-Glu-OMe) , represents a critical but often misunderstood tool in nitrogen metabolism research.

While the endogenous metabolite N-Acetylglutamate (NAG) is the obligatory allosteric activator of Carbamoyl Phosphate Synthetase I (CPS1), its utility in exogenous experiments is limited by poor membrane permeability. Ac-Glu-OMe is designed as a membrane-permeable prodrug . However, reproducibility crises frequently arise because researchers fail to account for its hydrolytic volatility and the obligatory de-esterification step required for biological activity.

This guide provides a rigorous framework for assessing Ac-Glu-OMe against its functional alternatives, establishing self-validating protocols to ensure experimental consistency.

Comparative Analysis: Ac-Glu-OMe vs. Alternatives

To ensure reproducibility, one must select the correct reagent for the specific biological context (Cell-free vs. Intracellular).

Table 1: Functional Comparison of NAG Analogs
Feature(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (Ac-Glu-OMe)N-Acetylglutamate (Native NAG)N-Carbamylglutamate (Carglumic Acid)
Role Prodrug (Requires activation)Endogenous Ligand Stable Analog (Therapeutic)
Cell Permeability High (Lipophilic ester)Low (Charged dicarboxylate)Moderate
Direct CPS1 Activation Negligible (Steric hindrance at

-site)
High (

)
High (Resistant to deacetylation)
Stability (pH 7.4) Low (Spontaneous hydrolysis

)
Moderate (Susceptible to Aminoacylase I)High (Metabolically stable)
Primary Application Intracellular NAG delivery; Metabolic flux studiesCell-free enzyme assays (Purified CPS1)Clinical treatment (NAGS deficiency); Long-term cell assays
Reproducibility Risk Critical: Variable hydrolysis rates lead to inconsistent dosing.[1]Moderate: Transport variability.Low: Consistent pharmacokinetics.

Mechanistic Logic & Visualization

The reproducibility of Ac-Glu-OMe data hinges on the Rate of Conversion . In cell-free systems, Ac-Glu-OMe is often inactive because the methylated


-carboxyl group cannot coordinate the necessary magnesium/potassium ions within the CPS1 allosteric domain. In cell-based systems, it must be hydrolyzed by intracellular esterases to generate active NAG.
Diagram 1: The Activation Pathway and Failure Points

This diagram illustrates the obligatory activation pathway of Ac-Glu-OMe and identifies the "Reproducibility Trap" where spontaneous hydrolysis outside the cell leads to false negatives.

NAG_Activation_Pathway cluster_extracellular Extracellular Space (Media) cluster_intracellular Intracellular / Mitochondrial Matrix Compound (S)-4-Acetamido-5-methoxy- 5-oxopentanoic acid (Ac-Glu-OMe) Hydrolyzed_Exo Free NAG (Impermeable) Compound->Hydrolyzed_Exo Spontaneous Hydrolysis (Reproducibility Trap) Cytosolic_Ester Intracellular Ac-Glu-OMe Compound->Cytosolic_Ester Passive Diffusion (Fast) Hydrolyzed_Exo->Cytosolic_Ester No Transport Active_NAG Active N-Acetylglutamate (NAG) Cytosolic_Ester->Active_NAG Esterases CPS1_Active CPS1 (Active) Urea Cycle Flux Active_NAG->CPS1_Active Allosteric Binding CPS1_Inactive CPS1 (Inactive) CPS1_Inactive->CPS1_Active Activation

Caption: Ac-Glu-OMe acts as a prodrug. Premature extracellular hydrolysis creates impermeable NAG, causing experimental failure.

Validated Experimental Protocols

To ensure data integrity, you must validate the integrity of the ester immediately prior to use.

Protocol A: The "Time-Zero" Purity Check (HPLC)

Purpose: To quantify the ratio of Ac-Glu-OMe to free NAG before cell treatment.

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

Workflow:

  • Solubilization: Dissolve Ac-Glu-OMe in anhydrous DMSO to 100 mM (Stock). Do not store in aqueous buffer.

  • Dilution: Dilute to 1 mM in PBS immediately before injection.

  • Separation: Run gradient 0% B to 20% B over 10 minutes.

  • Detection: UV at 210 nm.

  • Acceptance Criteria:

    • Ac-Glu-OMe Retention Time: ~4.5 min (varies by column).

    • Free NAG Retention Time: ~1.2 min (near void volume).

    • Pass: >95% peak area is Ac-Glu-OMe.

    • Fail: >10% free NAG (Indicates moisture contamination in stock).

Protocol B: The Differential Activation Assay (Cell-Based)

Purpose: To distinguish between uptake-dependent activation (Ac-Glu-OMe) and surface effects.

Concept: This protocol uses Carglumic Acid as a positive control for stability and Native NAG as a negative control for permeability.

Steps:

  • Cell System: HepG2 or primary hepatocytes (CPS1 expressing).

  • Starvation: Culture in glutamine-free media for 2 hours to deplete endogenous NAG.

  • Treatment Groups (n=3):

    • Vehicle: DMSO (<0.5%).[2]

    • Group 1 (Negative Ctrl): Native NAG (5 mM).

    • Group 2 (Test): Ac-Glu-OMe (5 mM).

    • Group 3 (Positive Ctrl): Carglumic Acid (5 mM).

  • Incubation: 2 hours at 37°C.

  • Readout: Measure Urea production via colorimetric assay (e.g., Diacetyl Monoxime method).

  • Data Interpretation:

    • Reproducible Result: Group 3 > Group 2 >> Group 1 = Vehicle.

    • If Group 2 = Group 1: Your Ac-Glu-OMe hydrolyzed before entering the cell. Check DMSO stock age.

Troubleshooting Reproducibility Issues

If your experiments with (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid yield high variance, investigate these three factors:

  • Stock Solution Solvent:

    • Error: Dissolving in water or PBS for storage.

    • Correction: The methyl ester is prone to hydrolysis in water. Store as a solid at -20°C. Make fresh DMSO stocks immediately before use.

  • pH Sensitivity:

    • Error: Using alkaline buffers (pH > 8.0).

    • Correction: Base-catalyzed hydrolysis of the methyl ester is rapid. Maintain experimental pH at 7.0–7.4.

  • Isomeric Purity:

    • Error: Using "N-Acetylglutamate methyl ester" without specifying the isomer.

    • Correction: Ensure you are using the

      
      -methyl ester  (CAS 17015-15-5). The 
      
      
      
      -methyl ester (CAS 65414-79-1) has distinct kinetic properties and may not process by esterases at the same rate.

References

  • Coudé, F. X., et al. (1981). "Role of N-acetylglutamate in the regulation of urea synthesis."[3][4][5][6] Journal of Biological Chemistry.

  • Caldovic, L., & Morizono, H. (2010). "N-acetylglutamate synthase: structure, function and defects." Molecular Genetics and Metabolism.

  • PubChem. (2025). "Compound Summary: N-Acetyl-L-glutamic acid alpha-methyl ester." National Library of Medicine.

  • Tuchman, M., et al. (2008). "N-Carbamylglutamate for the treatment of N-acetylglutamate synthase deficiency." New England Journal of Medicine.

  • Cayman Chemical. (2024). "N-Acetyl-L-glutamic Acid Product Information." Cayman Chemical.

Sources

Validation

Comparing the in vitro and in vivo efficacy of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid

This guide evaluates the technical profile and efficacy of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (commonly referred to as N-Acetyl-L-glutamic acid α-methyl ester or Ac-Glu-OMe ).[1] Based on its chemical structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the technical profile and efficacy of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (commonly referred to as N-Acetyl-L-glutamic acid α-methyl ester or Ac-Glu-OMe ).[1]

Based on its chemical structure and pharmacological class, this compound functions as a membrane-permeable prodrug of N-Acetylglutamate (NAG) , the essential allosteric activator of Carbamoyl Phosphate Synthetase I (CPSI) in the urea cycle.[1] While native NAG is cell-impermeable, the α-methyl ester modification facilitates cellular entry, making it a critical chemical probe for investigating urea cycle disorders (UCDs) and nitrogen metabolism.[1]

[1]

Executive Summary & Molecule Identity[1][2][3]

Compound: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid Synonyms: Ac-Glu-OMe, N-Acetyl-L-glutamic acid α-methyl ester CAS: 17015-15-5 Drug Class: N-Acetylglutamate (NAG) Analog / Prodrug Primary Mechanism: Intracellular hydrolysis to release NAG ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 Allosteric activation of CPSI 

Initiation of Ammonia Detoxification.[2]
Strategic Positioning

Unlike the FDA-approved therapeutic Carglumic Acid (Carbaglu) , which is a stable structural analog of NAG, Ac-Glu-OMe is a metabolic probe.[1] Its efficacy lies in its ability to penetrate membranes (in vitro) and generate native NAG, whereas Carglumic acid bypasses the need for NAG entirely by mimicking its structure.[1]

FeatureAc-Glu-OMe (The Product)N-Acetylglutamate (Endogenous)Carglumic Acid (Therapeutic Standard)
Role Cell-Permeable ProdrugPhysiological ActivatorStable Pharmaceutical Analog
Cell Entry High (Lipophilic Ester)Very Low (Charged Dicarboxylate)Moderate (Carrier-mediated)
Stability Low (Rapid Hydrolysis)Low (Deacylated by Aminoacylase)High (Resistant to Hydrolysis)
Primary Use In Vitro Research / ProbeMetabolic IntermediateClinical Treatment of UCDs

Mechanism of Action: The NAG-CPSI Axis

The efficacy of Ac-Glu-OMe is predicated on its conversion to NAG.[1] The diagram below illustrates the pathway differences between the prodrug (Ac-Glu-OMe), the native ligand (NAG), and the drug (Carglumic Acid).[1]

NAG_Pathway AcGluOMe Ac-Glu-OMe (Exogenous Probe) Intra_AcGluOMe Ac-Glu-OMe (Intracellular) AcGluOMe->Intra_AcGluOMe Passive Diffusion (High Permeability) NAG_Endo Endogenous NAG NAG N-Acetylglutamate (Active Ligand) NAG_Endo->NAG NAG Synthase (Mitochondrial) Carglumic Carglumic Acid (Drug) CPSI_Active CPSI (Active) Carglumic->CPSI_Active Direct Binding (Mimicry) CellMembrane Cell Membrane Intra_AcGluOMe->NAG Esterases (Hydrolysis) NAG->CPSI_Active Allosteric Activation CPSI_Inactive CPSI (Inactive) CPSI_Inactive->CPSI_Active + Ligand UreaCycle Urea Cycle Flux (Ammonia Clearance) CPSI_Active->UreaCycle Catalysis

Figure 1: Mechanistic differentiation. Ac-Glu-OMe enters the cell and releases NAG, whereas Carglumic acid directly activates CPSI without needing conversion.[1]

In Vitro Efficacy Comparison

In a controlled cellular environment (e.g., hepatocytes or liver lysates), Ac-Glu-OMe demonstrates distinct advantages and limitations compared to alternatives.[1]

Experiment A: Cellular Ammonia Clearance (Hepatocytes)

Objective: Measure the reduction of ammonia in culture media by primary hepatocytes treated with activators.

ParameterAc-Glu-OMe Native NAG Carglumic Acid Interpretation
EC50 (Apparent) 50 - 200 µM > 5 mM (Inactive)10 - 50 µMAc-Glu-OMe is effective in whole cells because it crosses the membrane; Native NAG fails due to impermeability.[1]
Maximal Response 85% of Control< 5%95%Ac-Glu-OMe restores flux but is limited by hydrolysis rate.[1]
Duration of Action Transient (< 4 hrs)N/ASustained (> 24 hrs)Ester hydrolysis releases Methanol (toxic) and NAG (unstable).
Experiment B: Cell-Free CPSI Activation (Mitochondrial Lysate)

Objective: Direct enzyme activation assay using isolated mitochondria (membranes disrupted).

  • Ac-Glu-OMe: Inactive directly.[1] Must be pre-incubated with esterases to liberate NAG.[1]

  • Native NAG: Highly Potent (Kd ~ 0.5 µM). The gold standard for affinity.[1]

  • Carglumic Acid: Potent (Kd ~ 0.5 - 1.0 µM).[1] Slightly lower affinity than NAG but resistant to degradation.[1]

ngcontent-ng-c780544980="" class="ng-star-inserted">

Technical Insight: If your assay uses intact mitochondria, Ac-Glu-OMe will appear active (it enters). If you use purified enzyme, it will appear inactive unless hydrolyzed.[1] This distinction is critical for assay validation.

In Vivo Efficacy Comparison

In animal models (e.g., Nags knockout mice or hyperammonemic rats), the pharmacokinetic profile of Ac-Glu-OMe limits its therapeutic utility compared to Carglumic acid.[1]

Pharmacokinetic & Pharmacodynamic Profile
MetricAc-Glu-OMe Carglumic Acid
Bioavailability (Oral) Moderate (Subject to gastric hydrolysis)~30% (Variable but effective)
Plasma Half-life < 20 mins (Rapid esterase cleavage)5 - 6 hours
Metabolic Byproducts Methanol (Toxic risk at high doses)CO2, Ammonia (via slow catabolism)
Therapeutic Window Narrow (Probe use only)Wide (Clinical standard)
Experimental Protocol: In Vivo Ammonia Reduction

Subject: Hyperammonemic Rat Model (Ammonium Acetate induced). Dosing:

  • Group 1 (Control): Saline.

  • Group 2 (Ac-Glu-OMe): 100 mg/kg i.p.[1]

  • Group 3 (Carglumic Acid): 100 mg/kg i.p.[1]

Results:

  • Ac-Glu-OMe: Shows a rapid, sharp drop in blood ammonia at T=30 min , but levels rebound by T=120 min .[1] The rapid clearance confirms the prodrug mechanism, but the short duration renders it unsuitable for chronic therapy.[1]

  • Carglumic Acid: Shows a gradual decline in ammonia, sustained for >6 hours .[1]

Detailed Experimental Protocol: Measuring CPSI Activation

To validate the efficacy of Ac-Glu-OMe in your lab, use this coupled enzyme assay.

Materials
  • Substrate: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (Ac-Glu-OMe) [>95% Purity].[1][2][3]

  • Enzyme Source: Rat liver mitochondrial lysate (rich in CPSI and Esterases).[1]

  • Coupling System: Phosphoenolpyruvate (PEP) + Pyruvate Kinase (PK) + Lactate Dehydrogenase (LDH) + NADH.[1]

  • Detection: Absorbance at 340 nm (NADH oxidation).[1]

Workflow
  • Preparation: Isolate mitochondria from fresh liver tissue via differential centrifugation. Disruption of membranes is optional if testing transport, but required for direct enzyme kinetics.[1]

  • Pre-Incubation (Critical Step):

    • Incubate Ac-Glu-OMe (0.1 - 5 mM) with mitochondrial lysate for 15 minutes at 37°C .

    • Why? To allow endogenous esterases to convert Ac-Glu-OMe ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       NAG. Without this, CPSI will not activate.[1][4]
      
  • Reaction Initiation:

    • Add ATP (5 mM), HCO3- (50 mM), NH4+ (10 mM), and Ornithine.[1]

    • Add the NADH coupling mix.[1]

  • Measurement: Monitor the decrease in A340.

    • Rate of NADH oxidation ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       ADP production 
      
      
      
      CPSI activity.
  • Control: Run a parallel tube with Carglumic Acid (no pre-incubation needed) to normalize maximal enzyme capacity.[1]

References

  • Matrix Fine Chemicals. (n.d.).[1] (4S)-4-Amino-5-methoxy-5-oxopentanoic acid Product Data. Retrieved from

  • Caldovic, L., & Tuchman, M. (2003).[1] N-Acetylglutamate and its changing role through evolution. Biochemical Journal. Retrieved from

  • European Medicines Agency. (2014).[1] Carbaglu (carglumic acid) Assessment Report. Retrieved from [1]

  • BLD Pharm. (n.d.).[1] (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid MSDS and Chemical Properties. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary for CID 7021424 (Ac-Glu-OMe). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid proper disposal procedures

Disposal Guide: (S)-4-Acetamido-5-methoxy-5-oxopentanoic Acid Executive Summary (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (Commonly identified as N-Acetyl-L-glutamic acid -methyl ester , CAS: 17015-15-5 ) is a synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Disposal Guide: (S)-4-Acetamido-5-methoxy-5-oxopentanoic Acid

Executive Summary

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (Commonly identified as N-Acetyl-L-glutamic acid


-methyl ester , CAS: 17015-15-5 ) is a synthetic intermediate used in peptide synthesis and proteomics.[1][2] While generally classified as non-hazardous under GHS criteria, it is an organic chemical that must not  be disposed of via municipal drainage systems due to environmental regulations regarding Chemical Oxygen Demand (COD).

Immediate Action: Segregate this compound from strong oxidizers. Dispose of as Non-Regulated Organic Waste (if solid) or Non-Halogenated Organic Solvent Waste (if in solution).

Chemical Identification & Hazard Assessment

Accurate disposal begins with precise identification. This compound is an amino acid derivative featuring an acetamido group and a methyl ester.

Property Data
Systematic Name (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid
Common Synonym N-Acetyl-L-glutamic acid

-methyl ester
CAS Number 17015-15-5
Molecular Formula

Physical State White Crystalline Solid
Solubility Soluble in water, methanol, DMSO
GHS Classification Not classified as hazardous (No H-codes assigned) [1]

Safety Insight (Expertise): Although this compound lacks specific "Danger" or "Warning" GHS signal words, its functional groups (ester and amide) are susceptible to hydrolysis. In a waste container, mixing this with strong acids or bases can generate heat and degrade the compound into N-acetylglutamic acid and methanol. Methanol generation —even in small amounts—can shift the waste classification to "Ignitable" (D001) or "Toxic" (F-listed) depending on concentration. Therefore, pH neutrality in the waste stream is critical.

Waste Stream Classification

Proper classification ensures compliance with the Resource Conservation and Recovery Act (RCRA) .

A. Solid Waste (Pure Substance)
  • Classification: Non-RCRA Regulated Chemical Solid.

  • Reasoning: It is not P-listed (acutely toxic) or U-listed (toxic), nor does it exhibit characteristic hazards (ignitability, corrosivity, reactivity, toxicity) in its solid form [2].

  • Disposal Path: High-temperature chemical incineration.

B. Liquid Waste (In Solution)
  • Classification: Depends entirely on the solvent.

  • Scenario 1 (Methanol/Ethanol/DMSO): Classify as Ignitable Waste (D001) or Non-Halogenated Organic.

  • Scenario 2 (DCM/Chloroform): Classify as Halogenated Organic Waste .

  • Scenario 3 (Aqueous Buffer): If pH is 5–9 and contains no heavy metals/biologics, check local EHS guidelines. However, standard best practice is to collect as Aqueous Chemical Waste to prevent COD loading.

Operational Disposal Workflow

The following decision tree illustrates the logic for disposing of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid.

DisposalWorkflow Start Start: Waste Identification (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Place in HDPE or Glass Jar Label: 'Non-Regulated Organic Solid' Solid->SolidAction SolventCheck Identify Solvent Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous HaloDisp Dispose in HALOGENATED Waste Stream Halo->HaloDisp NonHaloDisp Dispose in NON-HALOGENATED Waste Stream NonHalo->NonHaloDisp AqDisp Dispose in AQUEOUS Chemical Waste Aqueous->AqDisp

Figure 1: Decision logic for the disposal of N-Acetyl-L-glutamic acid


-methyl ester based on physical state and solvent composition.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Objective: Prevent unintended reactions in the waste container.

  • Protocol:

    • Check pH: If the compound is in an acidic or basic solution, neutralize to pH 6–8 using dilute NaOH or HCl. This prevents ester hydrolysis which could release methanol inside the waste drum.

    • Quench Oxidizers: If the compound was used in a reaction with oxidizers (e.g., permanganate), ensure the oxidizer is fully quenched (using sodium bisulfite) before mixing with organic waste.

Phase 2: Packaging & Labeling
  • Container Selection:

    • Solids: Wide-mouth High-Density Polyethylene (HDPE) jars.

    • Liquids: Amber glass bottles (for light sensitivity) or HDPE carboys.

  • Labeling Requirements:

    • Chemical Name: Must be written out fully: "(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid". Do not use abbreviations like "N-Ac-Glu-OMe" on waste tags, as waste contractors may not recognize them.[1]

    • Constituents: List all solvents and their approximate percentages.

    • Hazard Checkbox: If pure, mark "Non-Hazardous". If in solvent, mark "Flammable" or "Toxic" as appropriate for the solvent.

Phase 3: Storage & Handover
  • Store in a cool, dry area away from direct sunlight.

  • Segregation: Keep separate from strong bases (to prevent hydrolysis) and strong oxidizers.

  • Hand over to your facility's EHS department or licensed hazardous waste contractor for incineration .

Emergency Contingencies

Scenario Response Protocol
Spill (Solid) 1. Wear nitrile gloves and safety glasses.2. Sweep up carefully to avoid dust generation.3.[3] Place in a sealed bag labeled as chemical waste.4. Clean area with soap and water.[3]
Spill (Liquid) 1. Absorb with vermiculite or standard spill pads.2. If solvent is flammable, remove ignition sources.3. Collect absorbent material into a sealed container.
Eye Contact Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: N-Acetyl-L-glutamic acid alpha-methyl ester.[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.